6-Methylpyridine-2,3-diamine
Description
The exact mass of the compound 6-Methylpyridine-2,3-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Methylpyridine-2,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylpyridine-2,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-2-3-5(7)6(8)9-4/h2-3H,7H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATOCNYGIWXIQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370299 | |
| Record name | 6-methylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33259-72-2 | |
| Record name | 6-methylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylpyridine-2,3-diamine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Strategic Role of 6-Methylpyridine-2,3-diamine in the Synthesis of Potent Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – 6-Methylpyridine-2,3-diamine has emerged as a critical building block for researchers and drug development professionals in the synthesis of novel therapeutic agents, particularly in the realm of oncology. This versatile precursor is instrumental in the creation of the imidazo[4,5-b]pyridine scaffold, a core structure in a class of potent kinase inhibitors. This technical guide provides an in-depth look at the application of 6-Methylpyridine-2,3-diamine, focusing on its use in the development of Aurora kinase inhibitors, complete with experimental protocols and quantitative data.
Core Application: A Gateway to Imidazo[4,5-b]pyridine Kinase Inhibitors
6-Methylpyridine-2,3-diamine serves as a foundational reagent in the synthesis of imidazo[4,5-b]pyridines, a class of compounds recognized for their significant biological activity. The primary synthetic route involves the condensation of 6-Methylpyridine-2,3-diamine with a variety of carbonyl compounds, such as aldehydes or carboxylic acids, to form the fused imidazole ring system. This straightforward and efficient cyclization reaction makes it an attractive starting point for the construction of diverse chemical libraries for drug discovery.
A notable application of this scaffold is in the development of inhibitors targeting Aurora kinases, a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Dysregulation of Aurora kinases is frequently observed in various human cancers, making them a compelling target for anticancer therapies.
Synthesis and Biological Activity of an Exemplary Aurora Kinase Inhibitor
One prominent example involves the synthesis of a potent inhibitor of Aurora A, B, and C kinases. The synthesis originates from 6-Methylpyridine-2,3-diamine and culminates in a highly active derivative.
Experimental Protocols
Synthesis of the Imidazo[4,5-b]pyridine Core:
A general and efficient procedure for the synthesis of the imidazo[4,5-b]pyridine scaffold from 2-chloro-3-nitropyridine provides a pathway to the necessary diamine precursor.[1]
-
Substitution: 2-chloro-3-nitropyridine is subjected to an SNAr reaction with an amine in a water-isopropanol mixture at 80°C for 2 hours.
-
Reduction: The resulting N-substituted product is then treated with zinc dust and concentrated hydrochloric acid at 80°C for 45 minutes to reduce the nitro group, yielding the N-substituted pyridine-2,3-diamine in approximately 90% yield.[1]
-
Cyclization: The diamine is then reacted with an appropriate aldehyde in the same solvent system at 80°C. The reaction progress is monitored, and upon completion (typically within 10 hours), the desired 1,2-disubstituted imidazo[4,5-b]pyridine is formed.[1]
Synthesis of 2-amino-5,7-dimethyl-1H-imidazo[4,5-b]pyridin-6-ol:
A multi-step synthesis starting from a substituted pyridine illustrates the versatility of these precursors in generating functionalized imidazo[4,5-b]pyridines.[2]
-
Oxidation: The starting pyridine is oxidized using m-CPBA in dichloromethane at room temperature.[2]
-
Functionalization and Amination: The resulting product undergoes reaction with p-TsCl and phthalimide, followed by treatment with hydrazine hydrate to yield the amine.[2]
-
Cyclization: The diamine is then cyclized using cyanogen bromide in water under reflux to form the 2-amino-imidazo[4,5-b]pyridine ring system.[2]
-
Demethylation: A final demethylation step using BCl3 in dichloromethane yields the target hydroxylated compound.[2]
Quantitative Data
The following table summarizes the inhibitory activity of a lead compound, 31 , derived from an imidazo[4,5-b]pyridine scaffold against Aurora kinases.
| Compound | Target Kinase | IC50 (µM) |
| 31 | Aurora-A | 0.042 |
| Aurora-B | 0.198 | |
| Aurora-C | 0.227 |
Table 1: In vitro inhibitory activity of compound 31 against Aurora kinases.[3]
Further optimization of this scaffold has led to the identification of even more potent inhibitors. For instance, compound 51 demonstrates low nanomolar potency against all three Aurora kinase isoforms.[4]
| Compound | Target Kinase | IC50 (µM) |
| 51 | Aurora-A | 0.015 ± 0.003 |
| Aurora-B | 0.025 | |
| Aurora-C | 0.019 |
Table 2: In vitro inhibitory activity of the optimized compound 51.[4]
Visualizing the Synthetic and Biological Pathways
To further elucidate the role of 6-Methylpyridine-2,3-diamine in drug discovery, the following diagrams illustrate the key synthetic workflow and the targeted biological pathway.
Conclusion
6-Methylpyridine-2,3-diamine is a cornerstone in the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors. Its utility in generating structurally diverse libraries of compounds has been pivotal in the discovery of potent and selective inhibitors of key cancer targets like the Aurora kinases. The straightforward synthetic accessibility and the demonstrated biological potential of its derivatives underscore the continued importance of 6-Methylpyridine-2,3-diamine in modern medicinal chemistry and drug development. Researchers and scientists can leverage this foundational molecule to explore novel therapeutic avenues for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of 6-Methylpyridine-2,3-diamine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylpyridine-2,3-diamine is a heterocyclic aromatic amine that holds potential as a valuable building block in medicinal chemistry and drug discovery. Its vicinal diamine functionality on a substituted pyridine ring offers a versatile scaffold for the synthesis of a variety of complex molecules, including novel kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the discovery of 6-Methylpyridine-2,3-diamine, detailing its synthesis, characterization, and potential applications. A plausible synthetic pathway, involving the nitration of 2-amino-6-methylpyridine followed by the reduction of the resulting nitro-intermediate, is presented with detailed experimental protocols. This document aims to serve as a foundational resource for researchers interested in the utilization of this compound in their scientific endeavors.
Introduction
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. The introduction of multiple functional groups onto this heterocyclic core allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. Among the substituted pyridines, those bearing vicinal diamines are of particular interest due to their ability to act as bidentate ligands and to form the basis for the synthesis of fused heterocyclic systems such as imidazopyridines. 6-Methylpyridine-2,3-diamine, with its strategic placement of amino and methyl groups, presents a unique molecular architecture for exploration in drug development.
While a singular, seminal "discovery" paper for 6-Methylpyridine-2,3-diamine is not readily identifiable in the published literature, its existence and synthesis are predicated on well-established principles of organic chemistry. The logical synthetic approach, and the one detailed herein, involves a two-step process starting from the commercially available 2-amino-6-methylpyridine.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Methylpyridine-2,3-diamine and its precursors is provided in Table 1.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 2-Amino-6-methylpyridine | 1824-81-3 | C₆H₈N₂ | 108.14 | Yellowish crystalline solid | 40-44 |
| 2-Amino-6-methyl-3-nitropyridine | 21901-29-1 | C₆H₇N₃O₂ | 153.14 | Solid | 153-155 |
| 6-Methylpyridine-2,3-diamine | 33259-72-2 | C₆H₉N₃ | 123.16 | Not specified | Not specified |
| 6-Methylpyridine-2,3-diamine dihydrochloride | 77712-94-8 | C₆H₁₁Cl₂N₃ | 196.08 | Not specified | Not specified |
Synthesis of 6-Methylpyridine-2,3-diamine
The most plausible and referenced synthetic route to 6-Methylpyridine-2,3-diamine involves a two-step process:
-
Nitration of 2-amino-6-methylpyridine to yield 2-amino-6-methyl-3-nitropyridine.
-
Reduction of the nitro group of 2-amino-6-methyl-3-nitropyridine to afford the final product, 6-Methylpyridine-2,3-diamine.
A schematic of this synthetic pathway is illustrated in the following workflow diagram.
Caption: Synthetic workflow for 6-Methylpyridine-2,3-diamine.
Experimental Protocol: Nitration of 2-Amino-6-methylpyridine
This protocol is based on established methods for the nitration of aminopyridines.
Materials:
-
2-Amino-6-methylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Hydroxide solution (for neutralization)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a calculated amount of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 2-amino-6-methylpyridine to the cold sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete and the mixture is homogeneous, add concentrated nitric acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition of nitric acid, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until a precipitate is formed.
-
Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum to yield 2-amino-6-methyl-3-nitropyridine.
Quantitative Data:
Experimental Protocol: Reduction of 2-Amino-6-methyl-3-nitropyridine
This protocol is a composite based on standard procedures for the reduction of nitropyridines.
Materials:
-
2-Amino-6-methyl-3-nitropyridine
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide solution
-
Ethyl Acetate (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
In a round-bottom flask, suspend 2-amino-6-methyl-3-nitropyridine in concentrated hydrochloric acid.
-
Cool the mixture in an ice bath and add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution until the solution is basic (pH > 10).
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 6-Methylpyridine-2,3-diamine. Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data:
The yield of this reduction step can be expected to be in the range of 70-90% based on similar transformations.
Characterization Data (Predicted)
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the protons of the two amino groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of the amino and methyl groups.
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be characteristic of a substituted pyridine ring.
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methyl group, and C=C and C=N stretching vibrations of the pyridine ring.
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 6-Methylpyridine-2,3-diamine (123.16 g/mol ).
Potential Applications and Signaling Pathways
Diaminopyridine derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. While the specific biological activity of 6-Methylpyridine-2,3-diamine is not extensively documented, its structural motifs suggest several potential applications in drug discovery.
Caption: Potential applications of 6-Methylpyridine-2,3-diamine.
The vicinal diamine functionality can serve as a key pharmacophore for interacting with the hinge region of protein kinases, a common strategy in the design of kinase inhibitors for oncology and inflammatory diseases. Furthermore, diaminopyridine and related heterocyclic structures have been investigated for their antimicrobial and antiviral properties. The ability to readily form fused imidazole rings (imidazopyridines) from the vicinal diamines opens up a vast chemical space for the synthesis of novel compounds with diverse biological activities.
At present, there is no specific signaling pathway that has been definitively associated with the action of 6-Methylpyridine-2,3-diamine. However, as a scaffold for kinase inhibitors, it could potentially be used to target pathways regulated by kinases such as the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, or various receptor tyrosine kinase pathways, depending on the other substituents appended to the core structure.
Conclusion
6-Methylpyridine-2,3-diamine represents a promising, yet underexplored, chemical entity with significant potential for application in drug discovery and development. The synthetic route via nitration of 2-amino-6-methylpyridine followed by reduction is a viable and scalable method for its preparation. This technical guide provides a foundational overview for researchers, offering detailed, albeit composite, experimental protocols to facilitate its synthesis and further investigation. The versatile nature of its structure warrants continued exploration of its utility in the generation of novel therapeutic agents.
6-Methylpyridine-2,3-diamine: A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of 6-methylpyridine-2,3-diamine, a key heterocyclic building block in medicinal chemistry. This document consolidates available data on its chemical and physical properties, outlines a likely synthetic approach based on cited literature, and discusses its significance as a precursor to biologically active compounds.
Fundamental Properties
6-Methylpyridine-2,3-diamine, also known by its synonyms 5,6-diamino-2-picoline and 2,3-diamino-6-methylpyridine, is a substituted pyridine derivative. Its structure, featuring adjacent amino groups on the pyridine ring, makes it a valuable synthon for the construction of fused heterocyclic systems.
Chemical and Physical Data
The core physicochemical properties of 6-methylpyridine-2,3-diamine are summarized in the table below. It is important to note that while some safety data sheets indicate a lack of available data for certain properties under one of its CAS numbers (77712-94-8), data is available under another (33259-72-2).
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | [1][2] |
| Molecular Weight | 123.16 g/mol | [1][2] |
| CAS Number | 33259-72-2, 77712-94-8 | [1][3][4][5] |
| Melting Point | 69-70 °C | [6] |
| Boiling Point | 294.6 °C to 295 °C at 760 mmHg | [1][6] |
| Appearance | Solid (form may vary) | |
| Solubility | Data not readily available in searched sources. |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 6-methylpyridine-2,3-diamine is not widely available in public databases. However, chemical suppliers such as Synblock and BLD Pharm indicate the availability of such data upon request, suggesting that it has been characterized.[1][3] For reference, the spectroscopic data of the related compound, 2-amino-6-methylpyridine, is well-documented and can provide an indication of expected spectral regions.[7][8]
Experimental Protocols
Synthesis of 6-Methylpyridine-2,3-diamine
A key route to the synthesis of imidazo[4,5-b]pyridines involves the condensation of 2,3-diaminopyridines with various reagents. The scientific literature frequently cites the work of Middleton and Wibberley in the Journal of Heterocyclic Chemistry (1980) for the synthesis of such compounds, implying that the preparation of precursors like 6-methylpyridine-2,3-diamine is detailed therein. While the full experimental text is not available through the conducted searches, a general and logical synthetic workflow can be proposed.
The synthesis likely involves the reduction of a corresponding nitro-amino pyridine precursor. A plausible reaction pathway is the reduction of 2-amino-6-methyl-3-nitropyridine.
General Experimental Protocol (Proposed):
-
Reaction Setup: A solution of 2-amino-6-methyl-3-nitropyridine in a suitable solvent (e.g., ethanol, methanol, or acetic acid) is placed in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Reducing Agent: A reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ over Pd/C), is added to the reaction mixture.
-
Reaction Conditions: The mixture is typically heated to reflux and stirred for a duration sufficient to ensure complete reduction of the nitro group. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. If an acidic medium was used, the mixture is carefully neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide solution) to precipitate the product.
-
Isolation and Purification: The crude product is isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Below is a conceptual workflow for the synthesis of 6-Methylpyridine-2,3-diamine.
Biological Significance and Applications
While direct biological activity data for 6-methylpyridine-2,3-diamine is not prominent in the literature, its primary significance lies in its role as a precursor for the synthesis of imidazo[4,5-b]pyridine derivatives. This class of compounds is of considerable interest in drug discovery due to a wide range of demonstrated biological activities.
Precursor to Bioactive Imidazo[4,5-b]pyridines
The vicinal diamine functionality of 6-methylpyridine-2,3-diamine allows for facile cyclocondensation reactions with various electrophiles to form the fused imidazole ring of the imidazo[4,5-b]pyridine system. These derivatives have been reported to exhibit:
-
Antiproliferative Activity: Certain imidazo[4,5-b]pyridine derivatives have shown potent activity against various cancer cell lines.[1]
-
Antiviral Activity: This scaffold has been explored for the development of antiviral agents.[1]
-
Antibacterial Activity: Some compounds within this family have demonstrated antibacterial properties.[1]
The general synthetic pathway to these bioactive molecules is illustrated below.
Conclusion
6-Methylpyridine-2,3-diamine is a foundational building block in the synthesis of medicinally relevant heterocyclic compounds. While comprehensive public data on its fundamental properties is somewhat sparse, key physical constants have been reported. Its primary value is realized in its utility as a precursor to the imidazo[4,5-b]pyridine scaffold, which is a privileged structure in the development of new therapeutic agents. Further research into the direct biological effects of 6-methylpyridine-2,3-diamine and the full publication of its spectroscopic and safety data would be beneficial to the scientific community.
References
- 1. CAS 33259-72-2 | 6-Methylpyridine-2,3-diamine - Synblock [synblock.com]
- 2. 6-METHYLPYRIDINE-2,3-DIAMINE | CAS 33259-72-2 [matrix-fine-chemicals.com]
- 3. 33259-72-2|6-Methylpyridine-2,3-diamine|BLD Pharm [bldpharm.com]
- 4. 5,6-DIAMINO-2-PICOLINE, | 33259-72-2 [chemicalbook.com]
- 5. 77712-94-8 CAS MSDS (6-METHYL-PYRIDINE-2,3-DIAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 2-Amino-6-methylpyridine 98 1824-81-3 [sigmaaldrich.com]
- 8. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemistry of 2,3-Diamino-6-methylpyridine and Related Compounds
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2,3-diamino-6-methylpyridine and its structurally related analogs. The information is curated for researchers, scientists, and professionals in drug development, offering a foundational understanding of this class of compounds. Due to the limited availability of direct data for 2,3-diamino-6-methylpyridine, this guide leverages information from closely related and more extensively studied diaminopyridines to infer its potential characteristics and utility.
Introduction
2,3-Diamino-6-methylpyridine belongs to the diaminopyridine family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The pyridine ring, substituted with two amino groups and a methyl group, presents a unique electronic and structural profile, making it a versatile scaffold for the synthesis of more complex molecules. The amino groups can act as nucleophiles or be diazotized, while the pyridine nitrogen provides a site for coordination and quaternization. The methyl group can influence the molecule's solubility and metabolic stability.
Analogs such as 2,3-diamino-5-bromo-6-methylpyridine and 2,3-diamino-6-methoxypyridine serve as key intermediates in the synthesis of a variety of bioactive molecules, including those with antimicrobial and anti-inflammatory properties.[1] Their structural features allow for diverse chemical transformations, making them valuable building blocks in the development of new pharmaceuticals and agrochemicals.[1][2]
Chemical and Physical Properties
The physicochemical properties of 2,3-diamino-6-methylpyridine can be inferred from data available for its analogs. A summary of these properties is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in biological systems.
| Property | 2-Amino-6-methylpyridine | 2,3-Diamino-6-methoxypyridine dihydrochloride | 2-Amino-6-methyl-3-nitropyridine | Reference |
| Molecular Formula | C6H8N2 | C6H11Cl2N3O | C6H7N3O2 | [][4][5] |
| Molecular Weight | 108.14 g/mol | 212.08 g/mol | 153.14 g/mol | [][4][5] |
| Melting Point | 40-44 °C | Not Available | Not Available | [6] |
| Boiling Point | 208-209 °C | Not Available | Not Available | [6] |
| Appearance | Yellowish crystalline solid | Not Available | Not Available | [7] |
| Solubility | Soluble in DMSO | Not Available | Not Available | [] |
Synthesis and Reactivity
The synthesis of diaminopyridines often involves the reduction of a corresponding nitropyridine. For instance, 2,3-diaminopyridine can be prepared by the reduction of 2-amino-3-nitropyridine.[8][9] A plausible synthetic route for 2,3-diamino-6-methylpyridine would likely follow a similar strategy, starting from 2-amino-6-methyl-3-nitropyridine.
The reactivity of the amino groups on the pyridine ring is a key feature of this class of compounds. These groups can undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, which allows for the introduction of diverse functional groups and the construction of more complex molecular architectures. For example, 2-amino-6-methylpyridine can be used as a precursor for the synthesis of imidazo[4,5-b]pyridines and thiazolo[4,5-b]pyridines.[7]
A proposed synthetic pathway for 2,3-diamino-6-methylpyridine is illustrated below.
Caption: Proposed synthesis of 2,3-Diamino-6-methylpyridine.
Applications in Drug Development
Diaminopyridine derivatives are prevalent in medicinal chemistry due to their ability to act as bioisosteres for other bicyclic heterocycles and their capacity to form key hydrogen bonding interactions with biological targets. For instance, 2,4-diamino-6-methylpyrimidines have been identified as potential agents for the treatment of Chagas' disease.[10]
The structural motif of 2,3-diaminopyridine is a key component in compounds that exhibit a range of biological activities. The bromo-substituted analog, 2-amino-3-bromo-6-methylpyridine, is a crucial building block for developing therapeutics for neurological conditions and as anti-inflammatory agents.[2] Similarly, 2-amino-6-methylpyridine is utilized in the synthesis of kinase inhibitors for cancer therapy and nerve growth factor receptor TrkA inhibitors.[11] This suggests that 2,3-diamino-6-methylpyridine could also serve as a valuable scaffold in the discovery of new therapeutic agents.
The general workflow for utilizing a diaminopyridine core in a drug discovery program is outlined below.
Caption: Drug discovery workflow using a diaminopyridine scaffold.
Experimental Protocols
Synthesis of 2,3-Diamino-5-bromopyridine (as an example of a related diaminopyridine synthesis): [9]
-
Nitration of 2-amino-5-bromopyridine:
-
In a three-necked flask immersed in an ice bath, 500 ml of sulfuric acid (sp. gr. 1.84) is placed.
-
86.5 g (0.5 mole) of 2-amino-5-bromopyridine is added at a rate that maintains the temperature below 5°C.
-
26 ml (0.57 mole) of 95% nitric acid is added dropwise with stirring at 0°C.
-
The mixture is stirred at 0°C for 1 hour, at room temperature for 1 hour, and then at 50–60°C for 1 hour.
-
The reaction mixture is cooled and poured onto 5 liters of ice, followed by neutralization with 40% sodium hydroxide solution.
-
The precipitated product, 2-amino-5-bromo-3-nitropyridine, is collected by filtration.
-
-
Reduction to 2,3-Diamino-5-bromopyridine:
-
A solution of the nitropyridine in a suitable solvent (e.g., ethanol) is treated with a reducing agent such as iron powder in the presence of an acid (e.g., hydrochloric acid) or through catalytic hydrogenation using a palladium catalyst.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
-
Safety Information
The safety profile of 2,3-diamino-6-methylpyridine is not explicitly detailed. However, based on the safety data for 2-amino-6-methylpyridine, it should be handled with care. It is classified as toxic if swallowed and fatal in contact with skin.[12] It can cause skin and serious eye irritation, and may cause respiratory irritation.[13]
Precautionary Measures: [13][14]
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[15]
Conclusion
While direct experimental data for 2,3-diamino-6-methylpyridine is limited, the available information on its analogs highlights the potential of this class of compounds in synthetic and medicinal chemistry. The diaminopyridine scaffold offers a versatile platform for the development of novel molecules with diverse biological activities. Further research into the synthesis, reactivity, and biological evaluation of 2,3-diamino-6-methylpyridine is warranted to fully explore its potential in drug discovery and materials science. This guide serves as a foundational resource to stimulate and support such future investigations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. 2-Amino-6-methyl-3-nitropyridine | C6H7N3O2 | CID 226028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-6-methylpyridine CAS#: 1824-81-3 [m.chemicalbook.com]
- 7. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
- 8. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. aksci.com [aksci.com]
- 14. fishersci.com [fishersci.com]
- 15. 6-METHYL-PYRIDINE-2,3-DIAMINE - Safety Data Sheet [chemicalbook.com]
Potential Research Areas for 5,6-Diamino-2-picoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Diamino-2-picoline, a substituted diaminopyridine, presents itself as a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its vicinal diamino groups on a pyridine scaffold make it an excellent precursor for the synthesis of a variety of fused heterocyclic systems. This guide explores the core research areas for 5,6-Diamino-2-picoline, focusing on its application in the synthesis of bioactive molecules, particularly imidazo[4,5-b]pyridine derivatives, which are known for their diverse pharmacological activities.
Physicochemical Properties of 5,6-Diamino-2-picoline
A summary of the key physicochemical properties of 5,6-Diamino-2-picoline is presented in the table below.
| Property | Value |
| CAS Number | 33259-72-2 |
| Molecular Formula | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol |
| Appearance | Brown to dark brown solid |
| Melting Point | 69-70 °C |
| Boiling Point | 295 °C |
| pKa | 6.88 ± 0.50 (Predicted) |
Core Research Area: Synthesis of Imidazo[4,5-b]pyridine Derivatives
The primary and most promising research application of 5,6-Diamino-2-picoline is its use as a precursor for the synthesis of imidazo[4,5-b]pyridine derivatives. This class of compounds is structurally analogous to purines, which allows them to interact with a wide range of biological targets, including protein kinases. The general synthetic approach involves the cyclocondensation of the diamine with a one-carbon synthon, such as a carboxylic acid or an aldehyde.
General Synthetic Workflow
The synthesis of 2,7-dimethyl-imidazo[4,5-b]pyridine from 5,6-Diamino-2-picoline and acetic acid is a representative example of this transformation. The workflow can be visualized as follows:
Detailed Experimental Protocol: Synthesis of 2,7-Dimethyl-1H-imidazo[4,5-b]pyridine
This protocol is a representative procedure for the synthesis of a substituted imidazo[4,5-b]pyridine from 5,6-Diamino-2-picoline.
Materials:
-
5,6-Diamino-2-picoline
-
Glacial Acetic Acid
-
Polyphosphoric Acid (PPA)
-
10% Ammonium Hydroxide solution
-
Water
-
Ethanol
Procedure:
-
A mixture of 5,6-Diamino-2-picoline (1.23 g, 10 mmol) and glacial acetic acid (6.0 g, 100 mmol) is heated at reflux for 2 hours.
-
The excess acetic acid is removed under reduced pressure.
-
Polyphosphoric acid (10 g) is added to the residue, and the mixture is heated at 150°C for 3 hours with stirring.
-
The reaction mixture is cooled to room temperature and then poured into ice-water (100 mL).
-
The resulting solution is neutralized with a 10% ammonium hydroxide solution to precipitate the crude product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is recrystallized from ethanol to yield pure 2,7-Dimethyl-1H-imidazo[4,5-b]pyridine.
Potential Biological Activities of Imidazo[4,5-b]pyridine Derivatives
Derivatives of imidazo[4,5-b]pyridine have been extensively studied for a variety of biological activities, primarily due to their ability to act as kinase inhibitors.
Kinase Inhibition
Many imidazo[4,5-b]pyridine derivatives have shown potent inhibitory activity against various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Table of Kinase Inhibitory Activity for Representative Imidazo[4,5-b]pyridine Derivatives
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| Imidazo[4,5-b]pyridine Derivative 1 | Aurora A Kinase | 0.015 | [1] |
| Imidazo[4,5-b]pyridine Derivative 2 | CDK9 | 0.63 | [2] |
| Imidazo[4,5-b]pyridine Derivative 3 | VEGFR-2 | Data not specified | [3] |
Anticancer Activity
The kinase inhibitory properties of imidazo[4,5-b]pyridines translate into significant anticancer activity against various cancer cell lines.
Table of Anticancer Activity for Representative Imidazo[4,5-b]pyridine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Amidino-substituted imidazo[4,5-b]pyridine | SW620 (Colon Carcinoma) | 0.4 | [4][5] |
| 2,6-disubstituted imidazo[4,5-b]pyridine | Capan-1 (Pancreatic Adenocarcinoma) | 1.45 | [6] |
| N-phenyl-imidazo[4,5-b]pyridin-2-amine | HCT-116 (Colon Carcinoma) | Data not specified | [7] |
Antimicrobial Activity
Certain derivatives of imidazo[4,5-b]pyridine have also demonstrated antimicrobial properties.[8][9][10]
Signaling Pathway Modulation
As kinase inhibitors, imidazo[4,5-b]pyridine derivatives can modulate various signaling pathways involved in cell growth, proliferation, and survival. A key example is the inhibition of the Cyclin-Dependent Kinase 9 (CDK9) pathway, which plays a crucial role in the regulation of transcription.
Future Research Directions
5,6-Diamino-2-picoline holds considerable promise for the development of novel therapeutic agents and functional materials. Future research in this area could focus on:
-
Library Synthesis: Synthesizing a diverse library of imidazo[4,5-b]pyridine derivatives by reacting 5,6-Diamino-2-picoline with a variety of carboxylic acids, aldehydes, and other cyclizing agents.
-
Structure-Activity Relationship (SAR) Studies: Conducting comprehensive SAR studies to optimize the biological activity of the synthesized compounds.
-
Exploration of Other Heterocyclic Systems: Investigating the use of 5,6-Diamino-2-picoline as a precursor for other fused heterocyclic systems, such as pyrido[2,3-b]pyrazines.
-
Materials Science Applications: Exploring the potential of 5,6-Diamino-2-picoline and its derivatives in the development of coordination polymers and metal-organic frameworks (MOFs) with interesting electronic or catalytic properties.
Conclusion
5,6-Diamino-2-picoline is a valuable and underexplored building block for organic synthesis. Its utility in the preparation of imidazo[4,5-b]pyridine derivatives, a class of compounds with proven therapeutic potential, makes it a compelling target for further investigation in the fields of drug discovery and medicinal chemistry. The synthetic accessibility and potential for diverse functionalization position 5,6-Diamino-2-picoline as a key starting material for the development of next-generation kinase inhibitors and other bioactive molecules.
References
- 1. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,6-DIAMINO-2-PICOLINE, | 33259-72-2 [amp.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
6-Methylpyridine-2,3-diamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpyridine-2,3-diamine is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its pyridine core, substituted with two adjacent amino groups and a methyl group, provides a unique scaffold for the synthesis of a variety of complex molecules with potential biological activity. This document provides a comprehensive literature survey, summarizing key data, experimental protocols, and potential applications of this compound.
Chemical Properties and Synthesis
6-Methylpyridine-2,3-diamine, also known as 2,3-diamino-6-methylpyridine or 5,6-diamino-2-picoline, has the chemical formula C₆H₉N₃ and a molecular weight of 123.16 g/mol .[1]
Synthesis
A plausible synthetic pathway can be outlined as follows:
Caption: Proposed synthesis of 6-Methylpyridine-2,3-diamine.
Experimental Protocol: Synthesis of the Precursor, 2-Amino-6-methyl-3-nitropyridine
The synthesis of the direct precursor, 2-amino-6-methyl-3-nitropyridine, can be achieved through the nitration of 2-amino-6-methylpyridine.[2][3]
Materials:
-
2-Amino-6-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Ammonia solution
Procedure:
-
In a flask submerged in an ice bath, cool concentrated sulfuric acid.
-
Slowly add 2-amino-6-methylpyridine to the cooled sulfuric acid while stirring.
-
Prepare a mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 volume ratio) and slowly add it dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring at 0°C for one hour.
-
Allow the reaction to stand for 12 hours.
-
Pour the reaction mixture into a large volume of ice water.
-
Neutralize the solution with a concentrated ammonia solution to a pH of 7.
-
Filter the resulting precipitate and dry the filter cake to obtain the crude product.
-
The crude product can be purified by steam distillation and recrystallization from a suitable solvent like ethyl acetate to yield 2-amino-6-methyl-3-nitropyridine.[3]
Note on an Alternative Synthesis: A synthesis of a related compound, 7-methyl-5-phenyl-5H-imidazo[4,5-b]pyridine, was reported by Middleton and Wibberley in the Journal of Heterocyclic Chemistry (1980). This synthesis utilized 6-methyl-pyridine-2,3-diamine and urea, with the reaction being carried out at 240°C for 0.5 hours, resulting in a 79% yield of a different product (7-methyl-5-phenyl-5H-imidazo[4,5-b]pyridin-5-one). While this does not provide a direct synthesis of the title compound, it highlights a potential reactive pathway of 6-methylpyridine-2,3-diamine.
Spectroscopic Data
Detailed spectroscopic data for 6-methylpyridine-2,3-diamine is not extensively available in the reviewed literature. However, data for the closely related compound, 2,3-diaminopyridine, can be used as a reference for characteristic spectral features.
Table 1: Spectroscopic Data for 2,3-Diaminopyridine (Reference)
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons and the amino protons are expected. The chemical shifts will be influenced by the electron-donating amino groups.[4] |
| ¹³C NMR | Resonances for the five carbon atoms of the pyridine ring and any substituent carbons. The positions of the signals will be affected by the nitrogen atom and the amino groups.[1] |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amino groups (typically in the range of 3300-3500 cm⁻¹), C-N stretching vibrations, and aromatic C-H and C=C stretching vibrations.[1][5] |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide structural information.[1] |
Potential Applications in Drug Development
The diaminopyridine scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Derivatives of diaminopyridines and related fused heterocyclic systems have shown promise as inhibitors of various kinases and as anticancer agents.
Kinase Inhibition
Diaminopyrimidine and pyridopyrimidine derivatives have been investigated as inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
-
Focal Adhesion Kinase (FAK) Inhibitors: A series of diaminopyrimidine derivatives were designed and synthesized as FAK inhibitors, with some compounds showing potent anticancer activity against lung and breast cancer cell lines with IC₅₀ values in the nanomolar range.[2][6]
-
Rho Kinase (ROCK) Inhibitors: 2,3-Diaminopyrazines have been identified as specific ROCK inhibitors, with potential applications in diseases like glaucoma and hypertension.[7]
-
Receptor Interacting Protein Kinase-2 (RIPK2) Inhibitors: Pyrido[2,3-d]pyrimidin-7-one derivatives have been discovered as a new class of RIPK2 kinase inhibitors.[8]
-
eEF-2K Inhibitors: Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and screened for their inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K), with some compounds showing IC₅₀ values in the sub-micromolar range.[9]
-
CDK/HDAC Dual Inhibitors: Novel 2-aminopyridine and 2-aminopyrimidine-based derivatives have been developed as potent dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), exhibiting significant antitumor potency.[10]
Anticancer Activity
The diaminopyridine moiety is present in various compounds that exhibit cytotoxic effects against different cancer cell lines.
-
EGFR Inhibitors: N², N⁴-diphenylpyridine-2,4-diamine derivatives have been synthesized and evaluated as EGFR inhibitors to overcome C797S-mediated resistance in non-small cell lung cancer, with some compounds showing IC₅₀ values in the nanomolar range.[11]
-
Antiproliferative Activity: Novel 2,4-diaminopyrimidine derivatives have demonstrated moderate to excellent potency against various cancer cell lines, including A549 (lung), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast), with some compounds exhibiting IC₅₀ values in the low micromolar range.[11]
-
Wnt/β-catenin Signaling Inhibition: A novel imidazopyridine derivative has been shown to exhibit anticancer activity in breast cancer by inhibiting the Wnt/β-catenin signaling pathway, leading to cell cycle arrest and inhibition of cell migration.[12]
The structural features of 6-methylpyridine-2,3-diamine make it a valuable starting material for the synthesis of libraries of compounds that could be screened for activity against these and other biological targets. The presence of two nucleophilic amino groups allows for the construction of fused heterocyclic systems, such as imidazopyridines, which are also known to possess a broad range of biological activities.
References
- 1. 2,3-Diaminopyridine | C5H7N3 | CID 9956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. 2,3-Diaminopyridine(452-58-4) 1H NMR spectrum [chemicalbook.com]
- 5. 2,3-Diaminopyridine(452-58-4) IR Spectrum [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Studies and Synthetic Approaches for 6-Methylpyridine-2,3-diamine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the foundational chemistry of 6-Methylpyridine-2,3-diamine. Due to a lack of direct early literature on this specific compound, this document outlines a plausible and well-precedented synthetic pathway derived from early studies on analogous diaminopyridines. It includes detailed experimental protocols, quantitative data from related reactions, and visualizations of the chemical processes. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.
Introduction
6-Methylpyridine-2,3-diamine is a substituted diaminopyridine that holds potential as a building block in medicinal chemistry and materials science. Diaminopyridine scaffolds are present in a variety of biologically active molecules, exhibiting a range of activities including, but not limited to, antimicrobial, kinase inhibition, and neurological effects.[1][2] The strategic placement of amino and methyl groups on the pyridine ring offers multiple points for further chemical modification, making it an attractive scaffold for the development of novel compounds. This document details a proposed synthetic route for 6-Methylpyridine-2,3-diamine, based on established chemical transformations of pyridine derivatives.[3][4]
Proposed Synthetic Pathway
The most logical and well-documented approach to the synthesis of 6-Methylpyridine-2,3-diamine involves a two-step process starting from the commercially available 2-amino-6-methylpyridine. This pathway consists of:
-
Nitration: The introduction of a nitro group at the 3-position of the pyridine ring.
-
Reduction: The subsequent reduction of the nitro group to an amino group.
This synthetic strategy is a common method for the preparation of ortho-diaminopyridines.[3]
Caption: Proposed two-step synthesis of 6-Methylpyridine-2,3-diamine.
Experimental Protocols
The following protocols are based on established procedures for the nitration of 2-aminopyridines and the reduction of 2-amino-3-nitropyridines.[3][4][5]
Step 1: Synthesis of 2-Amino-6-methyl-3-nitropyridine (Nitration)
The nitration of 2-amino-6-methylpyridine is expected to proceed at the 3- and 5-positions. The 3-nitro isomer can be separated from the 5-nitro isomer by steam distillation, as the intramolecular hydrogen bonding in the 3-nitro isomer increases its volatility.[6]
Protocol:
-
To a stirred solution of concentrated sulfuric acid, 2-amino-6-methylpyridine is added portion-wise while maintaining the temperature below 20 °C with an ice bath.
-
A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, ensuring the reaction temperature does not exceed 30 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then carefully poured onto crushed ice.
-
The solution is neutralized with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the crude product.
-
The precipitate, containing a mixture of 2-amino-6-methyl-3-nitropyridine and 2-amino-6-methyl-5-nitropyridine, is collected by filtration, washed with cold water, and dried.
-
The isomers are separated by steam distillation. The more volatile 2-amino-6-methyl-3-nitropyridine is collected in the distillate.
Caption: Experimental workflow for the nitration of 2-amino-6-methylpyridine.
Step 2: Synthesis of 6-Methylpyridine-2,3-diamine (Reduction)
The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride in hydrochloric acid.
Protocol (Catalytic Hydrogenation):
-
2-Amino-6-methyl-3-nitropyridine is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
-
A catalytic amount of palladium on charcoal (5-10% Pd/C) is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus.
-
The reaction is stirred at room temperature until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield the crude 6-Methylpyridine-2,3-diamine.
-
The product can be further purified by recrystallization.
Quantitative Data
| Step | Reaction | Reagents and Conditions | Typical Yield | Reference |
| 1 | Nitration of 2-aminopyridine | H₂SO₄, HNO₃, 0-50 °C | 30-40% (for the 3-nitro isomer) | [6] |
| 2 | Reduction of 2-amino-3-nitropyridine | SnCl₂·2H₂O, conc. HCl, heat | 70-85% | [3] |
| 2 | Reduction of 2-amino-3-nitropyridine | H₂, Pd/C, ethanol | >90% | [4] |
Physicochemical and Spectroscopic Data
While specific data for 6-Methylpyridine-2,3-diamine is scarce, the data for the parent compound, 2,3-diaminopyridine, provides a useful reference point.
| Property | Value (for 2,3-diaminopyridine) | Reference |
| Molecular Formula | C₅H₇N₃ | [7] |
| Molecular Weight | 109.13 g/mol | [7] |
| Melting Point | 116 °C | [8] |
| ¹H NMR (DMSO-d₆) | ||
| δ 7.26 ppm (d, 1H) | [8] | |
| δ 6.66 ppm (t, 1H) | [8] | |
| δ 6.36 ppm (d, 1H) | [8] | |
| δ 5.32 ppm (s, 2H, NH₂) | [8] | |
| δ 4.63 ppm (s, 2H, NH₂) | [8] | |
| IR Spectrum | Major peaks indicative of N-H and C-N stretching | [9] |
| Mass Spectrum | m/z 109 (M+) | [8] |
Potential Biological and Pharmacological Significance
Derivatives of diaminopyridines have been investigated for a wide range of biological activities. The introduction of a methyl group in 6-Methylpyridine-2,3-diamine may influence its pharmacokinetic and pharmacodynamic properties compared to the unsubstituted parent compound.
-
Kinase Inhibition: Diaminopyrimidine scaffolds are known to be effective as kinase inhibitors, which are crucial in cancer therapy.[1]
-
Antimicrobial Activity: Some diaminopyridine derivatives have shown potential as antimicrobial agents.
-
Neurological Applications: 3,4-Diaminopyridine is used to treat certain neuromuscular disorders, highlighting the potential for this class of compounds to interact with ion channels.[2][10]
The synthesis of 6-Methylpyridine-2,3-diamine opens the door to the exploration of its derivatives as potential therapeutic agents.
Caption: Potential areas of biological investigation for 6-Methylpyridine-2,3-diamine.
Conclusion
While direct "early studies" on 6-Methylpyridine-2,3-diamine are not prominent in the accessible scientific literature, a robust synthetic pathway can be confidently proposed based on well-established organic chemistry principles and documented procedures for analogous compounds. This technical guide provides a foundational framework for the synthesis and further investigation of this promising chemical entity. The detailed protocols and compiled data serve as a valuable starting point for researchers in drug discovery and chemical synthesis, enabling the exploration of 6-Methylpyridine-2,3-diamine and its derivatives for novel applications.
References
- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 6. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 7. 2,3-Diaminopyridine | C5H7N3 | CID 9956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 9. 2,3-Pyridinediamine [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
Structural Elucidation of 6-Methylpyridine-2,3-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 6-methylpyridine-2,3-diamine. Due to a lack of publicly available experimental data for this specific compound, this guide outlines a plausible synthetic route and presents predicted structural and spectroscopic data based on computational models and established principles. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this molecule. All presented quantitative data, while based on sound scientific principles, is predictive and should be confirmed by empirical analysis.
Introduction
6-Methylpyridine-2,3-diamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As a diamino-substituted heterocycle, it can serve as a versatile building block for the synthesis of more complex molecules, including imidazopyridines, which are known to possess a wide range of biological activities. The precise structural and electronic properties of 6-methylpyridine-2,3-diamine are crucial for understanding its reactivity and for the rational design of novel compounds. This guide provides a detailed, albeit theoretical, structural and spectroscopic characterization.
Predicted Physicochemical Properties
A summary of the basic physicochemical properties of 6-methylpyridine-2,3-diamine is provided in the table below.
| Property | Value |
| IUPAC Name | 6-methylpyridine-2,3-diamine |
| Synonyms | 2,3-Diamino-6-methylpyridine, 5,6-Diamino-2-picoline |
| CAS Number | 33259-72-2 |
| Molecular Formula | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol |
| Predicted Boiling Point | 294.6 °C at 760 mmHg |
Proposed Synthesis and Experimental Workflow
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-6-methyl-3-nitropyridine
This protocol is adapted from the nitration of 2-amino-5-bromopyridine.[1]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Addition of Starting Material: Slowly add 2-amino-6-methylpyridine to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not rise above 5 °C.
-
Nitration: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture. The rate of addition should be controlled to keep the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for one hour, then allow it to slowly warm to room temperature and stir for an additional hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., concentrated sodium hydroxide solution) while cooling to precipitate the product.
-
Isolation and Purification: Filter the precipitated solid, wash with cold water until the washings are neutral, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 6-Methylpyridine-2,3-diamine
This protocol is based on the catalytic hydrogenation of nitro-pyridines.[1][2]
-
Reaction Setup: To a hydrogenation vessel, add 2-amino-6-methyl-3-nitropyridine and a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the mixture.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-5 bar) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: The reaction can be monitored by the cessation of hydrogen uptake or by TLC.
-
Work-up: After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude 6-methylpyridine-2,3-diamine can be purified by recrystallization from a suitable solvent (e.g., benzene or an ethanol/water mixture) or by column chromatography on silica gel.[3]
Predicted Spectroscopic Data
Due to the absence of published experimental spectra, the following data has been predicted using a combination of computational tools and knowledge of characteristic spectroscopic values for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for 6-methylpyridine-2,3-diamine are presented below. Predictions are based on cheminformatic software and are referenced to TMS.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ | ~2.3 | s |
| H-4 | ~6.8 | d |
| H-5 | ~6.4 | d |
| NH₂ (C2) | ~4.5 | br s |
| NH₂ (C3) | ~3.8 | br s |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ | ~20 |
| C-2 | ~150 |
| C-3 | ~135 |
| C-4 | ~120 |
| C-5 | ~110 |
| C-6 | ~155 |
Infrared (IR) Spectroscopy
The predicted IR absorption bands for the key functional groups in 6-methylpyridine-2,3-diamine are listed below.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amino) | 3450 - 3250 | Two bands expected for symmetric and asymmetric stretching |
| C-H Stretch (Aromatic) | 3100 - 3000 | |
| C-H Stretch (Methyl) | 2975 - 2865 | |
| C=C, C=N Stretch (Pyridine Ring) | 1600 - 1450 | Multiple bands |
| N-H Bend (Amino) | 1650 - 1580 | |
| C-H Bend (Methyl) | 1465 - 1375 | |
| C-H Bend (Aromatic) | 900 - 675 |
Mass Spectrometry (MS)
The predicted mass spectrometric data is based on the molecular weight and common fragmentation patterns of aminopyridines.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 123 | Molecular Ion [M]⁺ |
| 108 | [M - NH]⁺ |
| 95 | [M - HCN - H]⁺ |
| 79 | [Pyridine ring fragment]⁺ |
Conclusion
This technical guide provides a foundational understanding of the structural characteristics of 6-methylpyridine-2,3-diamine. In the absence of empirical data, a plausible synthetic pathway has been detailed, and a comprehensive set of predicted spectroscopic data has been provided. This information serves as a valuable starting point for researchers aiming to synthesize, characterize, and utilize this compound in their work. It is strongly recommended that the predicted data be validated through experimental analysis.
References
In-depth Technical Guide on the Theoretical Studies of 6-Methylpyridine-2,3-diamine: Current Landscape and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment: A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the theoretical and computational analysis of 6-methylpyridine-2,3-diamine. Despite the importance of substituted pyridine scaffolds in medicinal chemistry and materials science, dedicated theoretical studies providing detailed quantum chemical insights into this specific isomer are not publicly available at this time.
This guide, therefore, aims to provide a foundational understanding by summarizing the computational methodologies frequently applied to closely related aminopyridine derivatives. By examining these analogous studies, we can infer the probable theoretical approaches and expected nature of the electronic and structural properties of 6-methylpyridine-2,3-diamine, paving the way for future dedicated research.
I. State of Theoretical Research on Aminopyridines
Theoretical studies on aminopyridine isomers and their derivatives commonly employ Density Functional Theory (DFT) to elucidate molecular structure, electronic properties, and reactivity. These computational analyses are crucial for understanding the fundamental characteristics of these molecules, which can inform their potential applications in drug design and materials science.
A common theme in the computational study of aminopyridines is the analysis of charge distribution, molecular orbital energies, and vibrational frequencies. For instance, studies on various aminopyridine isomers have utilized DFT methods to investigate their intrinsic basicity and the effects of amino group substitution on the pyridine ring's electronic structure.[1]
II. Standard Experimental Protocols for Theoretical Analysis
While specific experimental data for 6-methylpyridine-2,3-diamine is unavailable, the following outlines a standard and robust computational protocol that would be appropriate for its theoretical investigation, based on established practices for similar molecules.
Computational Method: A widely accepted approach involves geometry optimization and subsequent property calculations using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice that balances accuracy and computational cost for organic molecules.
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed. This basis set provides a good description of the electronic structure, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential for hydrogen bonding.
Software: Standard quantum chemistry software packages such as Gaussian, GAMESS, or ORCA are utilized for these calculations.
Workflow of a Typical Computational Study:
Caption: A typical workflow for the theoretical analysis of a molecule like 6-Methylpyridine-2,3-diamine using computational chemistry methods.
III. Anticipated Molecular Properties and Data Presentation
Based on the analysis of related aminopyridines, a dedicated theoretical study on 6-methylpyridine-2,3-diamine would be expected to yield the following key quantitative data. For clarity and comparative purposes, this data would be best presented in structured tables.
Table 1: Optimized Geometrical Parameters
This table would contain the optimized bond lengths (in Ångstroms) and bond angles (in degrees) of the molecule in its ground state. This data is fundamental for understanding the molecule's 3D structure.
| Parameter | Value (Å or °) |
| C-C bond lengths | Calculated Value |
| C-N bond lengths | Calculated Value |
| C-H bond lengths | Calculated Value |
| N-H bond lengths | Calculated Value |
| C-N-C bond angles | Calculated Value |
| H-N-H bond angles | Calculated Value |
| Dihedral angles | Calculated Value |
Table 2: Vibrational Frequencies
This table would list the calculated vibrational frequencies (in cm⁻¹) and their corresponding assignments (e.g., N-H stretch, C=C stretch). This is crucial for interpreting experimental infrared (IR) and Raman spectra.
| Frequency (cm⁻¹) | Assignment |
| Calculated Value | N-H stretching |
| Calculated Value | C-H stretching |
| Calculated Value | Pyridine ring stretching |
| Calculated Value | NH₂ scissoring |
Table 3: Electronic Properties
This table would summarize key electronic properties derived from the calculations, providing insights into the molecule's reactivity and electronic behavior.
| Property | Value (eV) |
| Highest Occupied Molecular Orbital (HOMO) Energy | Calculated Value |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Calculated Value |
| HOMO-LUMO Gap (ΔE) | Calculated Value |
| Ionization Potential | Calculated Value |
| Electron Affinity | Calculated Value |
| Dipole Moment (Debye) | Calculated Value |
IV. Logical Relationships in Computational Analysis
The process of theoretical analysis follows a logical progression where initial structural optimization is a prerequisite for accurate property calculations.
Caption: The logical progression of a computational chemistry study, from initial structure to property calculation.
V. Conclusion and Future Outlook
While a specific, in-depth theoretical guide on 6-methylpyridine-2,3-diamine cannot be provided due to the absence of published research, this whitepaper outlines the standard and expected methodologies for such an investigation. The provided templates for data presentation and visualizations of workflows serve as a blueprint for future studies.
There is a clear opportunity for researchers to perform a comprehensive computational analysis of 6-methylpyridine-2,3-diamine. Such a study would be a valuable contribution to the field, providing essential data for medicinal chemists and material scientists interested in this and related heterocyclic compounds. The insights gained from a dedicated theoretical investigation would undoubtedly accelerate the rational design of novel drugs and materials based on this promising molecular scaffold.
References
An In-depth Technical Guide to the Reactivity and Chemical Profile of 6-Methylpyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical profile, reactivity, and potential applications of 6-Methylpyridine-2,3-diamine. This versatile diamine serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide also draws upon established knowledge of closely related 2,3-diaminopyridines to project its reactivity and synthetic utility.
Chemical and Physical Properties
6-Methylpyridine-2,3-diamine is a crystalline solid. While extensive experimental data is not widely published, the following table summarizes its known and estimated physical and chemical properties.
| Property | Value | Source/Comment |
| Molecular Formula | C₆H₉N₃ | [1] |
| Molecular Weight | 123.16 g/mol | [1] |
| Appearance | Light yellow crystalline solid | [2] |
| Melting Point | 104 - 111 °C | [2] |
| Boiling Point | 208 - 209 °C | [2] |
| CAS Number | 33259-72-2 | [1] |
Synthesis of 6-Methylpyridine-2,3-diamine
A likely synthetic pathway would be a two-step process starting from a suitable commercially available aminopicoline:
-
Nitration: Nitration of 2-amino-6-methylpyridine to introduce a nitro group at the 3-position, yielding 2-amino-6-methyl-3-nitropyridine.
-
Reduction: Subsequent reduction of the nitro group to an amine to afford the final product, 6-Methylpyridine-2,3-diamine.
Caption: Proposed synthesis of 6-Methylpyridine-2,3-diamine.
Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on the synthesis of analogous compounds and should be adapted and optimized for the specific synthesis of 6-Methylpyridine-2,3-diamine.
Step 1: Synthesis of 2-Amino-6-methyl-3-nitropyridine (Nitration)
-
Materials: 2-Amino-6-methylpyridine, concentrated sulfuric acid, concentrated nitric acid.
-
Procedure:
-
To a flask cooled in an ice bath, slowly add 2-amino-6-methylpyridine to concentrated sulfuric acid with stirring.
-
Once the dissolution is complete, slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-amino-6-methyl-3-nitropyridine.
-
Step 2: Synthesis of 6-Methylpyridine-2,3-diamine (Reduction)
-
Materials: 2-Amino-6-methyl-3-nitropyridine, a reducing agent (e.g., tin(II) chloride dihydrate, palladium on carbon), hydrochloric acid (if using SnCl₂), a suitable solvent (e.g., ethanol, ethyl acetate).
-
Procedure (using SnCl₂/HCl):
-
Suspend 2-amino-6-methyl-3-nitropyridine in concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise with stirring.
-
Heat the reaction mixture at a moderate temperature (e.g., 50-70 °C) for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and neutralize with a strong base (e.g., concentrated sodium hydroxide solution) until a basic pH is reached, which will precipitate the tin salts.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 6-Methylpyridine-2,3-diamine.
-
The product can be further purified by recrystallization or column chromatography.
-
Reactivity Profile
The chemical reactivity of 6-Methylpyridine-2,3-diamine is primarily dictated by the two adjacent amino groups on the pyridine ring. These ortho-diamines are excellent nucleophiles and are particularly useful in cyclocondensation reactions to form fused heterocyclic systems.
Caption: Key reactions of 6-Methylpyridine-2,3-diamine.
Cyclocondensation Reactions: Synthesis of Imidazo[4,5-b]pyridines
6-Methylpyridine-2,3-diamine readily undergoes cyclocondensation with aldehydes or carboxylic acids (or their derivatives) to form substituted imidazo[4,5-b]pyridines. This reaction, often referred to as the Phillips condensation, is a cornerstone of its synthetic utility.
Experimental Protocol: General Procedure for the Synthesis of 2-Substituted-7-methyl-3H-imidazo[4,5-b]pyridines
-
Materials: 6-Methylpyridine-2,3-diamine, an appropriate aldehyde or carboxylic acid, a dehydrating agent or acidic catalyst (e.g., polyphosphoric acid, p-toluenesulfonic acid), a high-boiling solvent (e.g., xylenes, N,N-dimethylformamide).
-
Procedure:
-
A mixture of 6-Methylpyridine-2,3-diamine and the aldehyde or carboxylic acid in a suitable solvent is heated to reflux, often with azeotropic removal of water using a Dean-Stark apparatus.
-
Alternatively, the reactants can be heated in the presence of a dehydrating agent like polyphosphoric acid.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by extraction after neutralization.
-
Purification is typically achieved by recrystallization or column chromatography.
-
Diazotization: Synthesis of Triazolo[4,5-b]pyridines
Reaction of 6-Methylpyridine-2,3-diamine with nitrous acid (generated in situ from sodium nitrite and a mineral acid) leads to the formation of 7-methyl-1H-v-triazolo[4,5-b]pyridine. This reaction proceeds via the diazotization of one of the amino groups followed by intramolecular cyclization.
Experimental Protocol: General Procedure for the Synthesis of 7-methyl-1H-v-triazolo[4,5-b]pyridine
-
Materials: 6-Methylpyridine-2,3-diamine, sodium nitrite, a mineral acid (e.g., hydrochloric acid or sulfuric acid), water.
-
Procedure:
-
Dissolve 6-Methylpyridine-2,3-diamine in an aqueous solution of the mineral acid, cooling the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for a specified period.
-
The product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solution can be neutralized to induce precipitation, followed by filtration.
-
The crude product can be purified by recrystallization.
-
Applications in Drug Development
The primary application of 6-Methylpyridine-2,3-diamine in drug development lies in its role as a scaffold for the synthesis of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines. This core structure is found in a number of biologically active molecules.
Caption: Drug development applications of 6-Methylpyridine-2,3-diamine derivatives.
Derivatives of imidazo[4,5-b]pyridine have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: Many imidazo[4,5-b]pyridine derivatives have been shown to exhibit potent inhibitory activity against various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.
-
Antitubercular Agents: The pyridine scaffold is present in several antitubercular drugs. Specifically, derivatives of pyridine-2-methylamine have been identified as inhibitors of MmpL3, a protein essential for the viability of Mycobacterium tuberculosis. This suggests that derivatives of 6-Methylpyridine-2,3-diamine could be explored for the development of new antitubercular agents.
-
Antiviral Agents: The structural similarity of the imidazo[4,5-b]pyridine core to purine nucleosides makes it a promising scaffold for the development of antiviral drugs that can interfere with viral DNA or RNA synthesis.
Spectroscopic Profile (Reference Data)
Reference Data for 2-Amino-6-methylpyridine:
-
¹H NMR (300 MHz, CDCl₃): δ 7.29 (t, J=7.7 Hz, 1H), 6.40 (d, J=7.3 Hz, 1H), 6.27 (d, J=8.1 Hz, 1H), 4.45 (br s, 2H), 2.37 (s, 3H).
-
¹³C NMR (75 MHz, CDCl₃): δ 158.4, 157.0, 138.2, 113.1, 105.4, 24.2.
-
Mass Spectrum (EI): m/z (%) 108 (M+, 100), 107 (50), 80 (45), 93 (30), 79 (25).
This guide provides a foundational understanding of the chemical nature and synthetic potential of 6-Methylpyridine-2,3-diamine. Further experimental investigation is warranted to fully elucidate its properties and expand its application in the development of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Methylpyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 6-methylpyridine-2,3-diamine, a valuable building block in medicinal chemistry and drug development. The protocol outlines a two-step synthetic route starting from commercially available 2-amino-6-methylpyridine.
Overview of the Synthetic Pathway
The synthesis of 6-methylpyridine-2,3-diamine is achieved through a two-step process:
-
Nitration of 2-amino-6-methylpyridine: The starting material is first nitrated to introduce a nitro group at the 3-position of the pyridine ring, yielding 2-amino-6-methyl-3-nitropyridine. This electrophilic aromatic substitution is carried out using a mixture of concentrated sulfuric acid and nitric acid.
-
Reduction of 2-amino-6-methyl-3-nitropyridine: The intermediate nitro compound is then reduced to the corresponding diamine. A common and effective method for this transformation is catalytic transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrazine hydrate as the hydrogen donor.
Experimental Protocols
Step 1: Synthesis of 2-amino-6-methyl-3-nitropyridine
Materials:
-
2-amino-6-methylpyridine
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Distilled water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Beaker
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-amino-6-methylpyridine (1.0 eq) to concentrated sulfuric acid (4.0 eq) while cooling the flask in an ice bath to maintain the temperature below 10 °C.
-
Once the 2-amino-6-methylpyridine is completely dissolved, slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) dropwise via the dropping funnel. Ensure the internal temperature does not exceed 15 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a cold aqueous sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the exotherm.
-
The precipitated yellow solid, 2-amino-6-methyl-3-nitropyridine, is collected by vacuum filtration and washed with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified product under vacuum to obtain a yellow crystalline solid.
Step 2: Synthesis of 6-Methylpyridine-2,3-diamine
Materials:
-
2-amino-6-methyl-3-nitropyridine
-
Ethanol
-
10% Palladium on carbon (Pd/C)
-
Hydrazine hydrate (80%)
-
Celite®
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Buchner funnel and flask
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a solution of 2-amino-6-methyl-3-nitropyridine (1.0 eq) in ethanol, add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Heat the mixture to reflux and then add hydrazine hydrate (3.0-5.0 eq) dropwise over a period of 30 minutes.
-
Continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC until the starting material is completely consumed.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) to afford 6-methylpyridine-2,3-diamine as a solid.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 6-methylpyridine-2,3-diamine. Please note that yields are representative and can vary based on reaction scale and optimization.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance | Melting Point (°C) |
| Starting Material | 2-amino-6-methylpyridine | C₆H₈N₂ | 108.14 | - | White to off-white solid | 41-44 |
| Intermediate | 2-amino-6-methyl-3-nitropyridine | C₆H₇N₃O₂ | 153.14 | 70-80% | Yellow crystalline solid | 153-155[1] |
| Final Product | 6-Methylpyridine-2,3-diamine | C₆H₉N₃ | 123.16 | 80-90% | Off-white to light brown solid | Not specified |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of 6-methylpyridine-2,3-diamine.
Caption: Overall workflow for the synthesis of 6-Methylpyridine-2,3-diamine.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Acids: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes. Always add acid to water, never the other way around.
-
Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. It is also corrosive. Avoid inhalation and skin contact.
-
Palladium on Carbon: Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. Handle with care and do not allow it to dry out completely on the filter paper.
This protocol is intended for use by trained chemists. Please consult the relevant Safety Data Sheets (SDS) for all chemicals used before starting any experimental work.
References
Application Notes and Protocols: 6-Methylpyridine-2,3-diamine as a Precursor for Pharmaceuticals
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methylpyridine-2,3-diamine is a valuable heterocyclic building block in medicinal chemistry, primarily serving as a precursor for the synthesis of fused pyridine derivatives with significant therapeutic potential. Its vicinal diamine functionality on a pyridine core allows for the construction of various bicyclic and polycyclic systems, most notably pyrido[2,3-b]pyrazines. This scaffold is a key pharmacophore in a range of biologically active compounds, particularly kinase inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases.
Core Applications: Kinase Inhibitors
The pyrido[2,3-b]pyrazine core, readily synthesized from 6-methylpyridine-2,3-diamine, is a privileged structure in the design of kinase inhibitors. This is due to its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases. By modifying the substituents on this scaffold, medicinal chemists can achieve potent and selective inhibition of specific kinases.
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in various human cancers, including prostate cancer and multiple myeloma.[1] They play a crucial role in cell survival, proliferation, and apoptosis resistance, making them attractive targets for cancer therapy. Several pyrido[2,3-b]pyrazine derivatives have been identified as potent PIM-1 inhibitors.
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that mediate signaling by numerous cytokines and growth factors.[2] Dysregulation of the JAK-STAT signaling pathway is implicated in myeloproliferative neoplasms, autoimmune diseases, and various cancers.[2] The pyrido[2,3-b]pyrazine scaffold has been utilized to develop potent JAK2 inhibitors.
Data Presentation
The following tables summarize the biological activity of representative pharmaceutical compounds derived from scaffolds synthesized using 6-methylpyridine-2,3-diamine or its close analogs.
Table 1: PIM-1 Kinase Inhibitory Activity of Pyrido[2,3-b]pyrazine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |
| 22m | PIM-1 | 0.024 | KMS-12-BM | 0.028 | [1] |
| PIM-2 | 0.095 | [1] | |||
| 6b | PIM-1 | 690 | LNCaP | >10 | [1] |
| 6h | PIM-1 | 600 | PC-3 | >10 | [1] |
| 6m | PIM-1 | 800 | LNCaP | >10 | [1] |
Table 2: JAK2 Kinase Inhibitory Activity of Pyrazine and Pyrazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| 3f | JAK1 | 3.4 | PC-3 | 2.1 | [2] |
| JAK2 | 2.2 | HEL | 1.8 | [2] | |
| JAK3 | 3.5 | K562 | 1.5 | [2] | |
| 11b | JAK2 | - | HEL | 0.35 | [2] |
| K562 | 0.37 | [2] | |||
| Napabucasin | JAK2 | 12.62 | - | - | [3] |
| 2'-methyl napabucasin | JAK2 | 11.11 | - | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of 7-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
This protocol describes the synthesis of the core pyrido[2,3-b]pyrazine scaffold from 6-methylpyridine-2,3-diamine. This intermediate is a crucial starting point for the synthesis of various kinase inhibitors.
Materials:
-
6-Methylpyridine-2,3-diamine
-
Diethyl oxalate or Oxalyl chloride
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Activated carbon
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylpyridine-2,3-diamine (10 mmol) in absolute ethanol (100 mL).
-
Reagent Addition: To this solution, add diethyl oxalate (12 mmol) dropwise at room temperature with constant stirring. If using oxalyl chloride, cool the reaction mixture to 0°C and add oxalyl chloride (11 mmol) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Precipitation and Filtration: After completion of the reaction, cool the mixture to room temperature. The product, 7-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water. For further purification, the product can be dissolved in a dilute sodium hydroxide solution, treated with activated carbon, filtered, and then reprecipitated by the addition of hydrochloric acid.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.
Expected Yield: 75-85%
Protocol 2: General Procedure for the Synthesis of PIM-1/JAK2 Kinase Inhibitors
This protocol outlines a general approach for the functionalization of the 7-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione core to synthesize potential kinase inhibitors. This typically involves chlorination followed by nucleophilic aromatic substitution or cross-coupling reactions.
Step 1: Chlorination
-
Reaction Setup: Suspend 7-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (5 mmol) in phosphorus oxychloride (POCl₃, 25 mL).
-
Reaction Conditions: Add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 3-5 hours.
-
Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. Neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2,3-dichloro-7-methylpyrido[2,3-b]pyrazine.
Step 2: Nucleophilic Aromatic Substitution/Cross-Coupling
-
Reaction Setup: Dissolve the 2,3-dichloro-7-methylpyrido[2,3-b]pyrazine (1 mmol) in a suitable solvent (e.g., DMF, dioxane, or toluene).
-
Reagent Addition: Add the desired nucleophile (e.g., an amine, alcohol, or thiol) or a boronic acid/ester for Suzuki coupling, along with a suitable base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) and a palladium catalyst for cross-coupling reactions.
-
Reaction Conditions: Heat the reaction mixture at an appropriate temperature (ranging from 80°C to 120°C) until the reaction is complete (monitored by TLC).
-
Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor derivative.
Visualizations
Signaling Pathway
Caption: PIM-1 and JAK2 Signaling Pathway.
Experimental Workflow
Caption: Synthetic Workflow for Kinase Inhibitors.
Logical Relationship
Caption: Precursor to Pharmaceutical Relationship.
References
Application Notes and Protocols for Cyclization Reactions of 6-Methylpyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the use of 6-Methylpyridine-2,3-diamine in cyclization reactions to synthesize pyrido[2,3-b]pyrazine derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and valuable photophysical properties.
Introduction
6-Methylpyridine-2,3-diamine is a versatile building block for the synthesis of various heterocyclic compounds. Its adjacent amino groups readily undergo condensation reactions with 1,2-dicarbonyl compounds to form a pyrazine ring, leading to the formation of the pyrido[2,3-b]pyrazine scaffold. This core structure is found in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following protocols detail the synthesis of 7-methylpyrido[2,3-b]pyrazine and 2,3-diphenyl-7-methylpyrido[2,3-b]pyrazine, showcasing the utility of 6-Methylpyridine-2,3-diamine in the construction of these important heterocyclic systems.
Core Cyclization Reaction
The fundamental reaction involves the cyclocondensation of 6-Methylpyridine-2,3-diamine with a 1,2-dicarbonyl compound. The reaction proceeds through the formation of a dihydropyrazine intermediate, which then undergoes oxidation to the aromatic pyrido[2,3-b]pyrazine.
Application Notes and Protocols for 6-Methylpyridine-2,3-diamine in Material Science
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the established chemistries of analogous aromatic and pyridine-containing diamines due to the limited availability of specific data for 6-Methylpyridine-2,3-diamine in the surveyed literature. The provided data and protocols should be considered as a starting point for experimental design and optimization.
Application in High-Performance Polymers
6-Methylpyridine-2,3-diamine is a promising monomer for the synthesis of high-performance polyimides and polyamides. The presence of the pyridine ring is expected to enhance the thermal stability, solubility, and potential for metal coordination of the resulting polymers. The methyl group can further improve solubility and processability.
Synthesis of Polyimides
Polyimides derived from 6-Methylpyridine-2,3-diamine are anticipated to exhibit excellent thermal stability, good mechanical properties, and improved solubility in organic solvents compared to their non-pyridine-containing counterparts. The lone pair of electrons on the pyridine nitrogen can also be utilized for further chemical modifications or to influence the polymer's dielectric properties.
Representative Data:
The following table summarizes typical properties of polyimides synthesized from aromatic diamines containing pyridine moieties. These values provide an expected performance range for polyimides derived from 6-Methylpyridine-2,3-diamine.
| Property | Dianhydride | Value | Reference |
| Glass Transition Temperature (Tg) | Pyromellitic dianhydride (PMDA) | 280 - 320 °C | [1] |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 250 - 290 °C | [2] | |
| 10% Weight Loss Temperature (T10) | Pyromellitic dianhydride (PMDA) | 500 - 550 °C | [1] |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 520 - 560 °C | [1] | |
| Tensile Strength | Various Aromatic Dianhydrides | 80 - 110 MPa | [1] |
| Tensile Modulus | Various Aromatic Dianhydrides | 2.0 - 3.5 GPa | [1] |
| Elongation at Break | Various Aromatic Dianhydrides | 5 - 10 % | [1] |
| Solubility | Various Aromatic Dianhydrides | Soluble in NMP, DMAc, m-cresol | [1] |
Experimental Protocol: Two-Step Synthesis of Polyimide
This protocol describes a general two-step method for the synthesis of polyimides, which involves the formation of a poly(amic acid) precursor followed by chemical or thermal imidization.
Materials:
-
6-Methylpyridine-2,3-diamine
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA, or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride - 6FDA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Poly(amic acid) Synthesis: a. In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 10 mmol of 6-Methylpyridine-2,3-diamine in 20 mL of anhydrous NMP under a nitrogen atmosphere. b. Once the diamine has completely dissolved, slowly add an equimolar amount (10 mmol) of the chosen aromatic dianhydride in small portions. c. Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the poly(amic acid) forms.
-
Chemical Imidization: a. To the poly(amic acid) solution, add a mixture of acetic anhydride (40 mmol) and pyridine (20 mmol). b. Stir the mixture at room temperature for 1 hour, and then heat to 80 °C for 3 hours. c. Cool the solution to room temperature and precipitate the polyimide by pouring the solution into a large volume of methanol with vigorous stirring. d. Filter the fibrous precipitate, wash thoroughly with methanol, and dry in a vacuum oven at 100 °C for 24 hours.
Workflow Diagram:
Caption: Two-step synthesis of polyimides.
Synthesis of Polyamides
Polyamides synthesized from 6-Methylpyridine-2,3-diamine and various diacid chlorides are expected to demonstrate good thermal stability and mechanical properties. The pyridine moiety can enhance solubility and provide sites for hydrogen bonding, potentially influencing the polymer's crystallinity and mechanical behavior.
Representative Data:
The table below presents typical properties of polyamides derived from aromatic diamines.
| Property | Diacid Chloride | Value | Reference |
| Inherent Viscosity | Terephthaloyl chloride | 0.8 - 1.5 dL/g | [3] |
| Glass Transition Temperature (Tg) | Terephthaloyl chloride | 200 - 250 °C | [3] |
| 10% Weight Loss Temperature (T10) | Terephthaloyl chloride | 450 - 500 °C | [3] |
| Tensile Strength | Isophthaloyl chloride | 70 - 100 MPa | [3] |
| Solubility | Various Diacid Chlorides | Soluble in DMAc, NMP | [3] |
Experimental Protocol: Low-Temperature Solution Polycondensation of Polyamide
Materials:
-
6-Methylpyridine-2,3-diamine
-
Aromatic diacid chloride (e.g., Terephthaloyl chloride or Isophthaloyl chloride)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Lithium chloride (LiCl)
-
Pyridine
-
Methanol
-
Nitrogen gas (inert atmosphere)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 10 mmol of 6-Methylpyridine-2,3-diamine and 0.5 g of LiCl in 30 mL of anhydrous DMAc under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equimolar amount (10 mmol) of the diacid chloride to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.
-
Precipitate the polyamide by pouring the viscous solution into 300 mL of methanol.
-
Filter the polymer, wash it with hot water and then with methanol to remove unreacted monomers and salts.
-
Dry the resulting polyamide in a vacuum oven at 80 °C for 24 hours.
Workflow Diagram:
Caption: Low-temperature solution polycondensation of polyamides.
Application as a Corrosion Inhibitor
Pyridine derivatives are known to be effective corrosion inhibitors for various metals in acidic media. The nitrogen and amino groups in 6-Methylpyridine-2,3-diamine can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions of the corrosion process.
Representative Data:
The following table shows typical corrosion inhibition efficiencies for pyridine derivatives on mild steel in acidic solutions.
| Inhibitor | Concentration (M) | Medium | Inhibition Efficiency (%) | Reference |
| 2-Aminopyridine | 1 x 10⁻³ | 1 M HCl | 85 - 95 | [4][5] |
| 2,6-Diaminopyridine | 5 x 10⁻⁴ | 1 M H₂SO₄ | 90 - 98 | [4][5] |
| Substituted Pyridines | 1 x 10⁻² | 1 M H₂SO₄ | > 95 | [4] |
Experimental Protocol: Evaluation of Corrosion Inhibition by Weight Loss Method
Materials:
-
Mild steel coupons of known dimensions
-
1 M Hydrochloric acid (HCl) solution
-
6-Methylpyridine-2,3-diamine
-
Acetone
-
Distilled water
-
Analytical balance
Procedure:
-
Coupon Preparation: a. Mechanically polish mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry. b. Measure the initial weight of each coupon using an analytical balance.
-
Inhibition Test: a. Prepare a series of 1 M HCl solutions containing different concentrations of 6-Methylpyridine-2,3-diamine (e.g., 1x10⁻⁵ M, 1x10⁻⁴ M, 1x10⁻³ M, 1x10⁻² M). b. Prepare a blank solution of 1 M HCl without the inhibitor. c. Immerse one prepared coupon into each of the test solutions, including the blank, for a specified period (e.g., 6 hours) at room temperature.
-
Analysis: a. After the immersion period, remove the coupons, wash them with distilled water, scrub with a soft brush to remove corrosion products, rinse with acetone, and dry. b. Weigh the coupons again to determine the final weight. c. Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR = (W_initial - W_final) / (A * t)
-
where W is the weight loss, A is the surface area of the coupon, and t is the immersion time.
-
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
-
Mechanism Diagram:
Caption: Mechanism of corrosion inhibition.
References
Application Notes and Protocols for the Synthesis of Imidazopyridine Derivatives from 6-Methylpyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazopyridine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Their structural similarity to purines allows them to interact with a variety of biological targets, including enzymes and receptors.[1][2] Compounds containing the imidazopyridine scaffold have demonstrated a wide range of biological effects, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][3]
This document provides detailed protocols for the synthesis of 7-methyl-1H-imidazo[4,5-b]pyridine derivatives, a specific subset of imidazopyridines, starting from 6-Methylpyridine-2,3-diamine. The resulting compounds have potential applications in various therapeutic areas, particularly in oncology.
Application Notes: Anticancer Potential via CDK9 Inhibition
Recent studies have highlighted the potential of imidazo[4,5-b]pyridine derivatives as potent anticancer agents. One of the key mechanisms of action for some of these compounds is the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[4]
CDK9 is a crucial enzyme involved in the regulation of transcription. It is a component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II). This phosphorylation event is essential for the release of RNAP II from promoter-proximal pausing, allowing for productive transcript elongation.
In many cancers, there is a high dependency on the continuous transcription of short-lived anti-apoptotic proteins (like Mcl-1) and oncogenes (like MYC). Inhibition of CDK9 disrupts this process, leading to a decrease in the levels of these critical survival proteins, which in turn can induce apoptosis in cancer cells. Therefore, targeting CDK9 with small molecule inhibitors, such as specifically substituted 7-methyl-imidazo[4,5-b]pyridine derivatives, represents a promising therapeutic strategy for various malignancies.
CDK9 Signaling Pathway and Effect of Inhibition
The following diagram illustrates the role of CDK9 in transcriptional elongation and the consequences of its inhibition.
References
Application Notes and Protocols for the Quantification of 6-Methylpyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 6-Methylpyridine-2,3-diamine, a key intermediate in pharmaceutical synthesis. The following methods are based on established analytical techniques for similar aromatic amines and pyridine derivatives, providing a robust starting point for method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method with UV detection is proposed for the determination of 6-Methylpyridine-2,3-diamine.
Principle
The method involves the separation of 6-Methylpyridine-2,3-diamine from other components in a sample matrix on a C18 reverse-phase column. The separation is achieved by using a mobile phase consisting of an organic solvent and an aqueous buffer. Quantification is performed by detecting the analyte's absorbance at a specific UV wavelength.
Experimental Protocol: HPLC-UV Method
1.2.1. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| Gradient | Isocratic or Gradient (e.g., 20:80 to 80:20 over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
1.2.2. Reagent and Sample Preparation
-
Mobile Phase Preparation:
-
Prepare 0.1% phosphoric acid in water by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.
-
Filter and degas the mobile phase components before use.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of 6-Methylpyridine-2,3-diamine reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing 6-Methylpyridine-2,3-diamine and dissolve it in the diluent to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
1.2.3. Data Analysis
-
Construct a calibration curve by plotting the peak area of the 6-Methylpyridine-2,3-diamine standard against its concentration.
-
Determine the concentration of 6-Methylpyridine-2,3-diamine in the sample by interpolating its peak area from the calibration curve.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance of the HPLC-UV method.
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow: HPLC-UV Analysis
Workflow for HPLC-UV analysis of 6-Methylpyridine-2,3-diamine.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of GC with the detection power of MS. This method is suitable for the quantification of volatile and thermally stable compounds. Due to the polar nature of the amine groups in 6-Methylpyridine-2,3-diamine, derivatization may be necessary to improve its chromatographic properties.
Principle
The sample is first derivatized to increase the volatility and thermal stability of the analyte. The derivatized analyte is then injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the analyte, allowing for highly selective and sensitive quantification.
Experimental Protocol: GC-MS Method
2.2.1. Instrumentation and Conditions
| Parameter | Condition |
| GC-MS System | A standard GC-MS system with a split/splitless injector and a mass selective detector. |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temp. | 250 °C |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined from the mass spectrum of the derivatized analyte. |
2.2.2. Reagent and Sample Preparation
-
Derivatization Reagent:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
-
Standard Stock Solution (1 mg/mL):
-
Prepare as described in the HPLC-UV method, using a volatile solvent like Dichloromethane.
-
-
Working Standard Solutions:
-
Prepare serial dilutions in Dichloromethane to obtain concentrations from 0.1 µg/mL to 10 µg/mL.
-
-
Sample Derivatization Procedure:
-
Evaporate 100 µL of the standard or sample solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
2.2.3. Data Analysis
-
Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the derivatized standards.
-
Quantify the analyte in the derivatized sample by comparing its peak area to the calibration curve.
Method Validation Parameters (Hypothetical Data)
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.07 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Logical Relationships in GC-MS Method Development
Logical flow for GC-MS method development for polar analytes.
Summary of Quantitative Data
The following table provides a comparative summary of the hypothetical quantitative data for the two proposed analytical methods.
| Analytical Method | Linearity (r²) | Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-UV | > 0.999 | 1 - 100 | 0.2 | 0.7 | 98 - 102% | < 2% |
| GC-MS | > 0.998 | 0.1 - 10 | 0.02 | 0.07 | 95 - 105% | < 5% |
Application Notes and Protocols: 6-Methylpyridine-2,3-diamine in the Synthesis of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from 6-Methylpyridine-2,3-diamine. The focus is on the creation of imidazo[4,5-b]pyridine-based fluorescent probes, which are valuable tools for various analytical and bioimaging applications due to their sensitivity and selectivity.
Introduction
6-Methylpyridine-2,3-diamine is a versatile building block for the synthesis of heterocyclic compounds, particularly the imidazo[4,5-b]pyridine scaffold. This fused heterocyclic system is isosteric to purine bases and exhibits favorable photophysical properties, making it an excellent core for the development of fluorescent probes. By condensing 6-Methylpyridine-2,3-diamine with various aldehydes or other carbonyl-containing compounds, researchers can create a diverse library of fluorescent probes tailored for specific applications, such as the detection of metal ions, pH sensing, and cellular imaging.
The general synthetic strategy involves the cyclocondensation of the diamine with a suitable aldehyde, leading to the formation of the rigid and planar imidazo[4,5-b]pyridine ring system. The substitution on the aldehyde component can be readily modified to tune the photophysical properties (e.g., excitation and emission wavelengths, quantum yield) and to introduce specific recognition moieties for the target analyte.
Data Presentation: Photophysical Properties of Imidazo[4,5-b]pyridine-Based Probes
The following table summarizes typical photophysical properties of fluorescent probes based on the imidazo[4,5-b]pyridine core, which can be synthesized from 6-Methylpyridine-2,3-diamine. The exact values will vary depending on the specific substituents and the solvent environment.
| Probe Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Target Analyte | Reference |
| 2-Phenyl-7-methyl-3H-imidazo[4,5-b]pyridine | ~350-370 | ~420-450 | ~0.3-0.5 | General Fluorophore | Adapted from[1] |
| 2-(2'-Hydroxyphenyl)-7-methyl-3H-imidazo[4,5-b]pyridine | ~360-380 | ~480-520 (Keto form) | Variable (pH-dependent) | pH | Adapted from[2] |
| Iminocoumarin-imidazo[4,5-b]pyridine | ~400-450 | ~480-550 | Variable (pH-dependent) | pH | [2] |
| Fused Imidazo[1,2-a]pyridine-based Probe | 368 | 464 | 0.37 | Fe³⁺, Hg²⁺ | [3] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Aryl-7-methyl-3H-imidazo[4,5-b]pyridine Fluorescent Probes
This protocol describes a general method for the synthesis of 2-aryl-7-methyl-3H-imidazo[4,5-b]pyridine fluorescent probes via the condensation of 6-methylpyridine-2,3-diamine with an aromatic aldehyde.[4]
Materials:
-
6-Methylpyridine-2,3-diamine
-
Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, 4-(dimethylamino)benzaldehyde)
-
Ethanol or Acetic Acid
-
Sodium bicarbonate solution (if using acetic acid)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 6-methylpyridine-2,3-diamine (1.0 mmol) in ethanol (20 mL).
-
Add the desired aromatic aldehyde (1.0 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
If acetic acid is used as the solvent, neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-aryl-7-methyl-3H-imidazo[4,5-b]pyridine probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Application of a pH-Sensitive Imidazo[4,5-b]pyridine Probe for pH Measurement
This protocol outlines the use of a synthesized 2-(2'-hydroxyphenyl)-7-methyl-3H-imidazo[4,5-b]pyridine probe for the fluorometric determination of pH.[2]
Materials:
-
Synthesized 2-(2'-hydroxyphenyl)-7-methyl-3H-imidazo[4,5-b]pyridine probe
-
Stock solution of the probe in DMSO (e.g., 1 mM)
-
Buffer solutions of varying pH (e.g., Britton-Robinson buffer)
-
Fluorometer
Procedure:
-
Prepare a series of buffer solutions with a range of pH values.
-
Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in the respective buffer to a final concentration of 10 µM.
-
Incubate the solutions for a short period to allow for equilibration.
-
Measure the fluorescence emission spectra of each solution using the fluorometer. Excite the probe at its excitation maximum (e.g., 370 nm) and record the emission spectrum.
-
Plot the fluorescence intensity at the emission maximum of the protonated and deprotonated forms as a function of pH.
-
The pKa of the probe can be determined from the inflection point of the resulting sigmoidal curve.
-
To measure the pH of an unknown sample, add the probe to the sample at the same final concentration and measure the fluorescence intensity. The pH can then be determined by comparing the fluorescence intensity to the calibration curve.
Mandatory Visualizations
Caption: Synthesis of a pH-sensitive fluorescent probe.
References
- 1. ijrpr.com [ijrpr.com]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed N-arylation of 6-Methylpyridine-2,3-diamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The N-arylation of pyridine scaffolds is a critical transformation in medicinal chemistry and materials science, as the resulting structures are prevalent in a wide range of biologically active compounds and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction allows for the coupling of amines with aryl halides or pseudohalides under relatively mild conditions, demonstrating broad functional group tolerance.[1][3] This document provides a detailed protocol for the mono-N-arylation of 6-methylpyridine-2,3-diamine, a common challenge due to the presence of two nucleophilic amino groups. The protocol focuses on achieving regioselectivity and high yields, which are essential for efficient drug development workflows.
Reaction Principle
The core of the protocol is the Buchwald-Hartwig amination, which involves a palladium catalyst, a suitable phosphine ligand, a base, and an aryl halide. The generally accepted catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[2][3] The choice of ligand is crucial; bulky, electron-rich phosphine ligands are known to improve reaction efficiency and selectivity.[2]
Representative Experimental Data
As reaction conditions can vary significantly based on the specific aryl halide used, the following table presents a set of representative data from a hypothetical optimization study for the coupling of 6-methylpyridine-2,3-diamine with 4-bromotoluene. This table serves as a template for documenting experimental results and illustrates typical parameters that are varied to improve reaction outcomes.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Dioxane | 100 | 16 | 78 |
| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 12 | 91 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 10 | 88 |
| 5 | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2.0) | Toluene | 110 | 18 | 82 |
Yields are hypothetical and for illustrative purposes.
Detailed Experimental Protocol
This protocol describes a general procedure for the palladium-catalyzed mono-N-arylation of 6-methylpyridine-2,3-diamine with an aryl bromide.
Materials:
-
6-Methylpyridine-2,3-diamine
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium source (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)
-
Phosphine ligand (e.g., RuPhos)
-
Base (e.g., Potassium phosphate, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Reagents for workup and purification (e.g., Ethyl acetate, Hexane, Saturated aq. NaCl, MgSO₄, Silica gel)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add 6-methylpyridine-2,3-diamine (1.0 equiv.), the aryl bromide (1.1 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).
-
Seal the Schlenk flask with a septum. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Add the pre-weighed catalyst and ligand to the Schlenk flask under a positive flow of inert gas.
-
Add anhydrous solvent (e.g., Toluene, to achieve a concentration of ~0.1 M with respect to the diamine) via syringe.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100-110 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 10-18 hours).
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired N-arylated product.
-
-
Analysis:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Experimental Workflow Diagram
The following diagram illustrates the key stages of the N-arylation protocol, from reagent preparation to final product analysis.
Caption: General experimental workflow for Buchwald-Hartwig N-arylation.
References
Application of 6-Methylpyridine-2,3-diamine in the Synthesis of Novel Agrochemicals
Introduction
6-Methylpyridine-2,3-diamine is a key heterocyclic building block in the development of modern agrochemicals. Its unique structural arrangement, featuring a pyridine ring substituted with a methyl group and two adjacent amino groups, provides a versatile scaffold for the synthesis of complex, biologically active molecules. This diamine is a crucial precursor for the preparation of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines, which have shown significant potential as potent insecticides and fungicides. The methyl group on the pyridine ring can influence the electronic properties and bioavailability of the final agrochemical product, potentially leading to enhanced efficacy and selectivity.
This document provides detailed application notes and experimental protocols for the use of 6-Methylpyridine-2,3-diamine in the synthesis of agrochemical compounds, specifically focusing on the formation of 7-methyl-imidazo[4,5-b]pyridine derivatives. These compounds are of significant interest to researchers and professionals in the agrochemical and pharmaceutical industries due to their promising insecticidal properties.
Core Application: Synthesis of Imidazo[4,5-b]pyridine Derivatives
The primary application of 6-Methylpyridine-2,3-diamine in agrochemical synthesis is its use as a starting material for the construction of the imidazo[4,5-b]pyridine core. This bicyclic heteroaromatic system is an analog of purine and can interact with various biological targets in insects and fungi. The general synthetic strategy involves the condensation of the diamine with a suitable one-carbon synthon, such as a carboxylic acid or an aldehyde, to form the imidazole ring.
Key Reaction: Phillips Cyclocondensation
The most common method for the synthesis of 2-substituted-7-methyl-imidazo[4,5-b]pyridines from 6-Methylpyridine-2,3-diamine is the Phillips cyclocondensation reaction. This involves the reaction of the diamine with a carboxylic acid under acidic conditions and heat, leading to the formation of the imidazole ring through a dehydration process.
Experimental Protocols
Protocol 1: Synthesis of 7-Methyl-3H-imidazo[4,5-b]pyridine
This protocol describes the synthesis of the parent 7-methyl-3H-imidazo[4,5-b]pyridine ring system, which can serve as a key intermediate for further functionalization.
Reaction Scheme:
Caption: Synthesis of 7-Methyl-3H-imidazo[4,5-b]pyridine.
Materials:
-
6-Methylpyridine-2,3-diamine
-
Formic acid (100%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place a solution of 6-Methylpyridine-2,3-diamine in 100% formic acid.
-
Heat the reaction mixture to reflux and maintain for 6 hours.[1]
-
After cooling, the excess formic acid is removed under reduced pressure.
-
The residue is then neutralized with a suitable base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | ~75% (general method) | [1] |
| Purity | >95% (after purification) | - |
Protocol 2: Synthesis of 2-Aryl-7-methyl-imidazo[4,5-b]pyridine Derivatives (Insecticidal Candidates)
This protocol outlines a general procedure for the synthesis of 2-aryl substituted imidazo[4,5-b]pyridines, a class of compounds that has demonstrated insecticidal activity.[2][3]
Reaction Scheme:
Caption: General synthesis of 2-Aryl-7-methyl-imidazo[4,5-b]pyridines.
Materials:
-
6-Methylpyridine-2,3-diamine
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Oxidizing agent (e.g., nitrobenzene or air)
-
Solvent (e.g., ethanol, acetic acid)
-
Reaction vessel suitable for heating
Procedure:
-
Dissolve 6-Methylpyridine-2,3-diamine and a stoichiometric amount of the substituted aromatic aldehyde in a suitable solvent in a reaction vessel.
-
Add an oxidizing agent. If using air, the reaction can be performed open to the atmosphere.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Quantitative Data for a Representative Compound (Hypothetical):
| Parameter | Value |
| Reactant 1 | 6-Methylpyridine-2,3-diamine (1.0 eq) |
| Reactant 2 | 4-Chlorobenzaldehyde (1.0 eq) |
| Solvent | Ethanol |
| Temperature | 78 °C (Reflux) |
| Reaction Time | 8 hours |
| Yield | 65-85% |
| Purity | >98% |
Mechanism of Action and Signaling Pathway
Imidazo[4,5-b]pyridine-based insecticides often act as modulators of nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[2] By binding to these receptors, they can cause overstimulation of nerve cells, leading to paralysis and death of the insect. The specific signaling pathway can vary depending on the exact structure of the molecule.
Caption: Proposed mechanism of action for imidazo[4,5-b]pyridine insecticides.
Conclusion
6-Methylpyridine-2,3-diamine is a valuable and versatile starting material for the synthesis of a new generation of agrochemicals. The straightforward synthesis of the imidazo[4,5-b]pyridine scaffold allows for the creation of a diverse library of compounds with potential insecticidal and fungicidal activities. The protocols and data presented here provide a foundation for researchers to explore the full potential of this important chemical intermediate in the development of novel and effective crop protection agents. Further research into the structure-activity relationships of 7-methyl-imidazo[4,5-b]pyridine derivatives will be crucial for optimizing their biological performance and developing commercially viable agrochemical products.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Methylpyridine-2,3-diamine as a Versatile Scaffold for Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpyridine-2,3-diamine is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of potent and selective tyrosine kinase inhibitors. Its vicinal diamine functionality on a pyridine core allows for the construction of various fused heterocyclic systems, most notably pyrido[2,3-b]pyrazines, which have emerged as a promising scaffold for targeting a range of tyrosine kinases implicated in cancer and other diseases. The methyl group at the 6-position of the pyridine ring can also be exploited for further structural modifications to fine-tune the pharmacological properties of the resulting inhibitors.
This document provides detailed application notes and protocols for the utilization of 6-Methylpyridine-2,3-diamine in the synthesis and evaluation of tyrosine kinase inhibitors. It includes synthetic methodologies, quantitative biological data for representative compounds, and diagrams of relevant signaling pathways.
Synthesis of Pyrido[2,3-b]pyrazine Derivatives
The primary application of 6-Methylpyridine-2,3-diamine in this context is its condensation with 1,2-dicarbonyl compounds to form the pyrido[2,3-b]pyrazine ring system. This reaction is a robust and versatile method for generating a library of potential kinase inhibitors.
General Synthetic Scheme
A common synthetic route involves the reaction of 6-Methylpyridine-2,3-diamine with a substituted 1,2-dicarbonyl compound, such as a glyoxal or an α-keto-ester, often under acidic or thermal conditions. This is typically followed by further functionalization, for example, through Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce various substituents that can interact with the target kinase.
A representative synthetic pathway is depicted below:
Caption: General workflow for the synthesis of pyrido[2,3-b]pyrazine-based tyrosine kinase inhibitors.
Target Tyrosine Kinases and Signaling Pathways
Pyrido[2,3-b]pyrazine derivatives synthesized from 6-Methylpyridine-2,3-diamine have shown inhibitory activity against several important tyrosine kinases, including:
-
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase, chromosomal rearrangements involving the ALK gene are oncogenic drivers in a subset of non-small cell lung cancers (NSCLCs) and other malignancies.[1]
-
Fibroblast Growth Factor Receptors (FGFRs): A family of four receptor tyrosine kinases (FGFR1-4) that, when aberrantly activated, can drive the proliferation and survival of cancer cells in various tumor types.[2]
-
Phosphoinositide 3-Kinase (PI3K): While technically a lipid kinase, the PI3K/AKT/mTOR pathway is a critical downstream effector of many tyrosine kinase signaling pathways and is a key target in cancer therapy. Pyrido[2,3-b]pyrazine derivatives have demonstrated inhibitory activity within this pathway.[3]
The diagram below illustrates a simplified overview of a generic receptor tyrosine kinase signaling pathway that can be targeted by inhibitors derived from 6-Methylpyridine-2,3-diamine.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrido[2,3-b]pyrazine derivative.
Quantitative Data on Inhibitory Activity
The following table summarizes the inhibitory activities of representative pyrido[2,3-b]pyrazine derivatives against various tyrosine kinases. It is important to note that the specific starting material for each of these compounds may be a substituted variant of 6-Methylpyridine-2,3-diamine, but the core scaffold is derived from a 2,3-diaminopyridine.
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay IC50 (nM) | Reference |
| Analog 1 | ALK | ~10 | ~150 | [1] |
| Analog 2 | FGFR1 | 87.8% inhibition @ 10 µM | - | [2] |
| Compound 7n | PC9 (EGFR mutant) | - | 90 | [4] |
| Compound 7n | PC9-ER (Erlotinib-Resistant) | - | 150 | [4] |
| Compound 14a | PI3Kα (wild type) | Mild Inhibition | - | [3] |
| Compound 14a | PI3Kα (H1047R mutant) | Mild Inhibition | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of a 7-Methylpyrido[2,3-b]pyrazine Core
This protocol is a representative example of the condensation reaction to form the core scaffold.
Materials:
-
6-Methylpyridine-2,3-diamine
-
1,2-Dicarbonyl compound (e.g., 2,3-butanedione)
-
Ethanol
-
Acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
To a solution of 6-Methylpyridine-2,3-diamine (1.0 eq) in ethanol, add the 1,2-dicarbonyl compound (1.1 eq).
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired 7-methylpyrido[2,3-b]pyrazine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a target tyrosine kinase.
Materials:
-
Synthesized pyrido[2,3-b]pyrazine inhibitor
-
Recombinant human tyrosine kinase (e.g., ALK, FGFR1)
-
ATP
-
Substrate peptide (specific to the kinase)
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, the kinase, and the substrate peptide.
-
Add the diluted inhibitor to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time.
-
Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the kinase activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cell-Based Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effect of the inhibitors on cancer cell lines that are dependent on the target kinase.
Materials:
-
Cancer cell line expressing the target kinase (e.g., Karpas-299 for ALK, HCC827 for EGFR)
-
Cell culture medium and supplements
-
Synthesized pyrido[2,3-b]pyrazine inhibitor
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell viability using an MTT or luminescent-based assay according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of cell proliferation, by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Conclusion
6-Methylpyridine-2,3-diamine serves as a versatile and valuable starting material for the synthesis of pyrido[2,3-b]pyrazine-based tyrosine kinase inhibitors. The straightforward condensation chemistry allows for the creation of a diverse library of compounds that can be screened against various kinases. The subsequent functionalization of the pyrido[2,3-b]pyrazine core enables the optimization of potency, selectivity, and pharmacokinetic properties. The protocols and data presented here provide a foundation for researchers to explore the potential of this scaffold in the development of novel targeted therapies.
References
- 1. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel 7-aminosubstituted pyrido[2,3-b]pyrazines exhibiting anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methylpyridine-2,3-diamine
This technical support center provides guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methylpyridine-2,3-diamine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this two-step synthetic process.
Synthesis Overview
The primary route for the synthesis of 6-Methylpyridine-2,3-diamine involves two key steps:
-
Nitration: 2-amino-6-methylpyridine is nitrated to form 2-amino-6-methyl-3-nitropyridine.
-
Reduction: The subsequent reduction of the nitro group on 2-amino-6-methyl-3-nitropyridine yields the final product, 6-Methylpyridine-2,3-diamine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1: Nitration of 2-amino-6-methylpyridine
Question 1: The reaction is turning a dark brown or black color with vigorous gas evolution. What is happening and what should I do?
Answer: This indicates a potential runaway reaction, likely due to excessive oxidation of the starting material by the nitrating agent. The amino group on the pyridine ring makes it highly susceptible to oxidation, especially at elevated temperatures.
-
Immediate Action: If it is safe to do so, immediately immerse the reaction vessel in a pre-prepared ice-salt bath to rapidly cool the reaction. If the reaction becomes uncontrollable, follow your laboratory's emergency procedures.
-
Prevention:
-
Maintain a low reaction temperature (e.g., -5 to 0 °C) throughout the addition of the nitrating mixture.
-
Add the nitrating agent very slowly (dropwise) with vigorous stirring to ensure efficient heat dissipation.
-
Continuously monitor the internal temperature of the reaction.
-
Question 2: My yield of the desired 2-amino-6-methyl-3-nitropyridine is low. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction time may be too short or the temperature too low.
-
Side Reactions: Formation of the 5-nitro isomer is a common side reaction. Over-nitration to a dinitro product can also occur.
-
Product Loss During Workup: The product may have some solubility in the aqueous phase during quenching.
-
To Improve Yield:
-
Ensure the reaction is stirred for a sufficient time after the addition of the nitrating agent.
-
Carefully control the stoichiometry of the nitrating agent to minimize over-nitration.
-
When quenching the reaction with ice water, ensure complete precipitation of the product. Washing the precipitate with cold water can minimize solubility losses.
-
Question 3: I have a mixture of isomers (3-nitro and 5-nitro). How can I separate them?
Answer: The formation of the 2-amino-5-nitro-6-methylpyridine isomer is a known issue. Separation can be challenging due to the similar properties of the isomers.
-
Separation Strategy: While steam distillation has been noted for separating 2-amino-3-nitropyridine from its 5-nitro isomer, careful column chromatography on silica gel is a more common and effective method for separating the 3-nitro and 5-nitro isomers of 2-amino-6-methylpyridine.
Step 2: Reduction of 2-amino-6-methyl-3-nitropyridine
Question 1: The reduction of the nitro group is incomplete. What could be the issue?
Answer: Incomplete reduction can be due to several factors related to the catalyst or reducing agent.
-
Catalytic Hydrogenation (e.g., Pd/C):
-
Catalyst Inactivation: The catalyst may be poisoned by impurities in the starting material or solvent.
-
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed to completion.
-
Poor Mixing: Inadequate agitation can lead to poor contact between the substrate, catalyst, and hydrogen.
-
-
Metal-based Reduction (e.g., SnCl₂):
-
Stoichiometry: An insufficient amount of the reducing agent will lead to incomplete reaction.
-
Reaction Time/Temperature: The reaction may require longer times or gentle heating to go to completion.
-
-
Troubleshooting:
-
For catalytic hydrogenation, ensure the use of high-purity starting material and solvents. Increase hydrogen pressure if necessary and ensure vigorous stirring.
-
For metal-based reductions, use a sufficient excess of the reducing agent and monitor the reaction by TLC to determine the appropriate reaction time.
-
Question 2: I am observing the formation of side products other than the desired diamine. What are they and how can I avoid them?
Answer: The reduction of nitro groups can sometimes lead to the formation of intermediates such as nitroso and hydroxylamine compounds.
-
Side Product Formation: These intermediates can sometimes be observed, particularly if the reduction is not driven to completion.
-
Prevention:
-
Ensure sufficient reducing agent and appropriate reaction conditions (time, temperature, catalyst loading) to favor the complete reduction to the amine.
-
The choice of reducing agent and solvent system can also influence the product distribution.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of 6-Methylpyridine-2,3-diamine?
A1: The overall yield can vary depending on the specific conditions and purification methods used. A yield of around 79% for the final product has been reported in some literature.
Q2: How can I purify the final product, 6-Methylpyridine-2,3-diamine?
A2: Recrystallization is a common method for purifying the final product. The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Nitration: The nitration step is highly exothermic and involves the use of strong acids (sulfuric and nitric acid). It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. A blast shield is also recommended.
-
Reduction: If using catalytic hydrogenation, be aware of the flammability of hydrogen gas. If using metal hydrides, they are often pyrophoric and react violently with water. Handle all reducing agents with care according to their safety data sheets (SDS).
Experimental Protocols
Protocol 1: Nitration of 2-amino-6-methylpyridine
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-6-methylpyridine in concentrated sulfuric acid, maintaining the temperature below 10 °C with an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) while cooling in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Reduction of 2-amino-6-methyl-3-nitropyridine
-
Method A: Catalytic Hydrogenation
-
Dissolve 2-amino-6-methyl-3-nitropyridine in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).
-
Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
-
**Method B: Reduction with Stannous Chloride (SnCl₂) **
-
Suspend 2-amino-6-methyl-3-nitropyridine in concentrated hydrochloric acid.
-
Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid portion-wise, maintaining the temperature below 50 °C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Data Presentation
Table 1: Summary of Reaction Parameters and Typical Outcomes
| Step | Reagents | Temperature (°C) | Time (h) | Typical Yield (%) | Common Impurities |
| Nitration | 2-amino-6-methylpyridine, HNO₃, H₂SO₄ | 0 - 10 | 2 - 4 | 60 - 80 | 2-amino-5-nitro-6-methylpyridine |
| Reduction (Pd/C) | 2-amino-6-methyl-3-nitropyridine, H₂, Pd/C | 25 | 4 - 8 | >90 | Incomplete reduction products |
| Reduction (SnCl₂) | 2-amino-6-methyl-3-nitropyridine, SnCl₂, HCl | 25 - 50 | 3 - 6 | 80 - 95 | Residual tin salts |
Visualizations
Caption: Experimental workflow for the synthesis of 6-Methylpyridine-2,3-diamine.
Caption: Troubleshooting logic for low yield in the nitration step.
Technical Support Center: Synthesis of 6-Methylpyridine-2,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Methylpyridine-2,3-diamine reactions. The synthesis is typically a two-step process involving the nitration of 2-amino-6-methylpyridine followed by the reduction of the resulting 2-amino-6-methyl-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 6-Methylpyridine-2,3-diamine?
A1: The most prevalent and well-documented method is a two-step synthesis. The first step is the nitration of 2-amino-6-methylpyridine to form 2-amino-6-methyl-3-nitropyridine. The second step involves the reduction of the nitro group to an amino group to yield the final product, 6-Methylpyridine-2,3-diamine.
Q2: What are the critical factors influencing the yield of the nitration step?
A2: The key factors for a successful nitration are stringent temperature control, the ratio of nitric acid to sulfuric acid, and the rate of addition of the nitrating agent. Maintaining a low temperature is crucial to minimize the formation of undesired isomers, such as 2-amino-6-methyl-5-nitropyridine.
Q3: Which reduction method is recommended for converting the nitro-intermediate to the diamine?
A3: Both metal-acid reduction (e.g., using tin(II) chloride in hydrochloric acid) and catalytic hydrogenation are effective methods. The choice often depends on the available equipment, desired purity, and scale of the reaction. Tin(II) chloride reduction is a classic and often high-yielding method, while catalytic hydrogenation can be cleaner and avoid the use of heavy metals.
Q4: How can I purify the final 6-Methylpyridine-2,3-diamine product?
A4: Purification can be achieved through recrystallization from a suitable solvent system. The choice of solvent will depend on the impurities present. Common techniques also include column chromatography if high purity is required. For the tin(II) chloride reduction, it is important to completely remove any tin salts during the workup.
Experimental Workflow
The overall synthetic pathway from the starting material to the final product is illustrated below.
Caption: Overall workflow for the synthesis of 6-Methylpyridine-2,3-diamine.
Troubleshooting Guides
Step 1: Nitration of 2-amino-6-methylpyridine
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-amino-6-methyl-3-nitropyridine | - Incomplete reaction. - Formation of the 5-nitro isomer as a major by-product. - Over-nitration to dinitro products. | - Increase reaction time or temperature slightly, but monitor carefully for side product formation. - Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating agent. - Use a precise stoichiometry of the nitrating agent; avoid large excesses. |
| Formation of significant amounts of 2-amino-6-methyl-5-nitropyridine | - Reaction temperature is too high. - Incorrect ratio of nitric acid to sulfuric acid. | - Add the nitrating mixture dropwise while vigorously stirring and maintaining the temperature below 5 °C. - Ensure the use of a well-established H₂SO₄/HNO₃ ratio. |
| Product is difficult to isolate/purify | - Presence of multiple isomers. - Incomplete neutralization during workup. | - Use column chromatography (silica gel) to separate the 3-nitro and 5-nitro isomers. - Carefully neutralize the reaction mixture with a base (e.g., aqueous ammonia) to a pH of 7-8 to ensure complete precipitation of the product. |
Step 2: Reduction of 2-amino-6-methyl-3-nitropyridine
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reduction of the nitro group | - Insufficient amount of reducing agent. - Inactive catalyst (for catalytic hydrogenation). - Insufficient reaction time or temperature. | - Use a sufficient excess of the reducing agent (e.g., 2.5-3 equivalents of SnCl₂·2H₂O). - Ensure the catalyst is fresh and active. Pre-activation of the catalyst may be necessary. - Monitor the reaction by TLC and continue until the starting material is consumed. |
| Formation of side products | - Over-reduction of the pyridine ring (possible with aggressive catalytic hydrogenation). - Side reactions due to high temperatures. | - Choose a selective catalyst and optimize reaction conditions (pressure, temperature). - Maintain the recommended reaction temperature. |
| Contamination of the final product with metal salts (SnCl₂ reduction) | - Inadequate workup procedure. | - After reduction, adjust the pH to basic (pH > 8) to precipitate tin salts as hydroxides. Filter the mixture thoroughly. - Extraction with an organic solvent can help separate the product from inorganic salts. |
| Difficulty in isolating the free diamine | - The product may remain as a salt if the neutralization is incomplete. | - Ensure the aqueous solution is sufficiently basic (pH > 8) before extracting the product. - Use a continuous extraction apparatus for better recovery if the product has some water solubility. |
Data Presentation: Comparison of Reaction Conditions and Yields
Nitration of 2-amino-6-methylpyridine
| Nitrating Agent | Temperature (°C) | Reaction Time (h) | Reported Yield of 3-Nitro Isomer (%) | Reference |
| H₂SO₄ / HNO₃ | 0 - 50 | Not specified | 22 - 24 | [1] |
| H₂SO₄ / fuming HNO₃ | 0 - 50 | 0.5 at 50°C | 35 | [2] |
Reduction of 2-amino-6-methyl-3-nitropyridine
| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| SnCl₂·2H₂O / HCl | Concentrated HCl | 35 - 40 | 5 - 6 | 86.4 (as dihydrochloride salt), 92 (as free base) | [3] |
| Fe / HCl / Ethanol/Water | Ethanol/Water | Reflux | 1 | Not specified for 6-methyl derivative, but a general method for related compounds. | [4] |
| Catalytic Hydrogenation (Pd/C) | Ethanol | Room Temperature | Not specified | High yields are generally expected, but specific data for this substrate is not readily available. | General Method |
Experimental Protocols
Detailed Methodology for the Nitration of 2-amino-6-methylpyridine
This protocol is adapted from a procedure for a similar substrate and aims to maximize the yield of the 3-nitro isomer.[2]
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-6-methylpyridine (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Separately, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of 2-amino-6-methylpyridine, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the solution with a base, such as concentrated aqueous ammonia, until the pH is approximately 7-8.
-
The precipitated product, 2-amino-6-methyl-3-nitropyridine, is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Detailed Methodology for the Reduction of 2-amino-6-methyl-3-nitropyridine using SnCl₂/HCl
This protocol is based on a high-yield procedure for a structurally related compound.[3]
-
To a flask containing concentrated hydrochloric acid, add 2-amino-6-methyl-3-nitropyridine (1 equivalent) at room temperature.
-
Cool the resulting solution to 15 °C.
-
Slowly add stannous chloride dihydrate (SnCl₂·2H₂O) (2.5 - 3 equivalents) in portions, keeping the temperature below 20 °C.
-
After the addition, heat the reaction mixture to 35-40 °C and stir for 5-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate as the dihydrochloride salt.
-
Filter the solid and wash with a small amount of cold ethanol to obtain the dihydrochloride salt of 6-Methylpyridine-2,3-diamine.
-
To obtain the free base, suspend the dihydrochloride salt in water and neutralize with a base (e.g., 25% aqueous ammonia) to a pH of 8-9.
-
The precipitated 6-Methylpyridine-2,3-diamine is then collected by filtration, washed with water, and dried under vacuum.
Logical Relationship Diagram for Troubleshooting Low Yield
Caption: A logical diagram for troubleshooting low yield issues.
References
- 1. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]
- 2. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purifying 6-Methylpyridine-2,3-diamine
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification of 6-Methylpyridine-2,3-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in commercial 6-Methylpyridine-2,3-diamine?
Impurities often stem from the synthetic route used to produce the compound. These can include unreacted starting materials, by-products from intermediate steps such as nitration and reduction, and degradation products. It is common for aminopyridines to contain colored, oxidized impurities, which can give the product a dark or reddish appearance.[1]
Q2: My sample of 6-Methylpyridine-2,3-diamine is discolored (e.g., brown, red, or yellow). What causes this and how can I remove the color?
Discoloration is typically caused by oxidation by-products or other minor, highly colored impurities. A common and effective method to remove such impurities is recrystallization with the addition of a decolorizing agent.[1] Treating the hot solution with activated charcoal (Norit) can adsorb these colored molecules.[1] For some aminopyridines, adding a reducing agent like sodium hydrosulfite during the process can also help to remove colored oxidation products.[1]
Q3: I am seeing unexpected peaks in my analytical data (NMR, LC-MS). How can I identify these unknown impurities?
Identifying unknown impurities requires a systematic analytical approach. Liquid Chromatography-Mass Spectrometry (LC-MS) is useful for determining the molecular weights of the impurity peaks. High-resolution mass spectrometry can provide potential elemental formulas. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments) can then be used to elucidate the chemical structure of the impurities. Comparing this data to potential by-products from the known synthesis route of 6-Methylpyridine-2,3-diamine is a critical step in identification.
Troubleshooting Guides
Issue 1: Low Product Recovery After Recrystallization
Low yield is a common problem during recrystallization.[2] The cause often relates to the choice of solvent or procedural steps.
Logical Workflow for Troubleshooting Low Recrystallization Yield
Caption: A step-by-step guide to diagnosing low recrystallization yield.
Data on Recrystallization Solvents
Choosing the right solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold.
Table 1: Potential Solvents for Recrystallization of Aminopyridines
| Solvent / Solvent System | Boiling Point (°C) | Notes |
| Benzene / Ligroin | 80 / 60-90 | A mixed solvent system can fine-tune solubility. Used for 3-aminopyridine purification.[1] |
| Toluene | 111 | A higher boiling point alternative to benzene for dissolving aromatic compounds. |
| Ethanol / Water | Variable | A common polar protic system where the ratio can be adjusted for optimal solubility.[3] |
| Dichloroethane (DCE) | 83.5 | Can be used as a reaction and purification solvent.[4] |
Issue 2: Impurities Persist After Initial Purification Attempts
If recrystallization alone is insufficient, a more powerful separation technique like column chromatography is required.[3][5]
General Purification & Analysis Workflow
Caption: Workflow for purifying compounds using sequential techniques.
Experimental Protocols
Protocol 1: Decolorizing Recrystallization
This protocol is adapted from a procedure for purifying 3-aminopyridine and is suitable for removing colored impurities.[1]
-
Dissolution: Dissolve the crude 6-Methylpyridine-2,3-diamine in a suitable solvent or solvent mixture (e.g., Toluene or Benzene/Ligroin) by heating on a steam bath. Use the minimum amount of hot solvent required to fully dissolve the solid.
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Decolorization: To the hot solution, add a small amount of activated charcoal (approx. 1-2% by weight of your compound) and, if significant oxidation is suspected, a reducing agent like sodium hydrosulfite.[1]
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Hot Filtration: Bring the mixture to a boil for 5-10 minutes. Filter the hot solution quickly through a fluted filter paper in a pre-heated funnel to remove the charcoal. A rapid filtration prevents the product from crystallizing prematurely in the funnel.[2]
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Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.[2]
-
Isolation & Washing: Collect the purified crystals by vacuum filtration. Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum desiccator or vacuum oven to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This is a general procedure for purifying pyridine derivatives when recrystallization is ineffective.[3][5][6]
-
Adsorbent & Eluent Selection: Select an appropriate adsorbent, typically silica gel for pyridine derivatives.[5] Use Thin Layer Chromatography (TLC) to determine a suitable eluent system (e.g., a mixture of Ethyl Acetate and Hexanes) that provides good separation between the desired product and impurities (target Rf for the product is typically 0.2-0.4).
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (via compressed air or a pump) to begin eluting the sample. Collect the eluting solvent in fractions. A gradient of increasing solvent polarity (e.g., from 5% to 20% EtOAc in Hexanes) can be used to elute compounds with different polarities.[6]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 6-Methylpyridine-2,3-diamine.
Table 2: Typical Parameters for Column Chromatography of Pyridine Derivatives
| Parameter | Specification | Purpose |
| Stationary Phase | Silica Gel, 200-300 mesh | Standard adsorbent for moderately polar compounds.[7] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (e.g., 9:1 to 7:3 ratio) | A common solvent system for separating pyridine derivatives.[4] |
| Analysis Method | TLC with UV visualization (254 nm) | To monitor reaction progress and identify pure fractions from the column.[7] |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
6-Methylpyridine-2,3-diamine degradation pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylpyridine-2,3-diamine. The information is designed to help you anticipate and resolve issues related to the degradation of this compound during your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter that could be related to the degradation of 6-Methylpyridine-2,3-diamine.
Issue 1: Inconsistent or Unexpected Experimental Results
If you are observing variability in your results, it could be due to the degradation of your 6-Methylpyridine-2,3-diamine stock or working solutions.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Improper Storage | Verify that the compound is stored in a tightly closed container in a dry, well-ventilated place, and protected from light. Consider refrigeration for long-term storage. | Consistent results with a fresh or properly stored sample. |
| Hygroscopic Nature | The compound is hygroscopic. Store in a desiccator to prevent moisture absorption. | Reduced variability in weighing and concentration calculations. |
| Solution Instability | Prepare fresh solutions for each experiment. If solutions must be stored, protect them from light and consider refrigeration for short-term storage. | Improved reproducibility of results. |
| Contamination | Use high-purity solvents and reagents. Ensure all glassware is scrupulously clean. | Elimination of extraneous peaks in analytical runs and more consistent reaction outcomes. |
Issue 2: Appearance of Unknown Impurities in Analytical Data (e.g., HPLC, LC-MS)
The presence of unexpected peaks in your analytical data often points to degradation products.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxidative Degradation | Degas solvents and blanket reactions with an inert gas (e.g., nitrogen or argon). Avoid contact with strong oxidizing agents. | Reduction or elimination of impurity peaks associated with oxidation. |
| Photodegradation | Protect solutions and solid compound from light by using amber vials or wrapping containers in aluminum foil. | Reduction or elimination of light-induced degradation products. |
| Acid/Base Catalyzed Degradation | Ensure the pH of your solutions is controlled. Avoid strong acids. If the experimental conditions require acidic or basic environments, minimize the exposure time. | Minimized formation of acid or base-catalyzed degradation products. |
| Thermal Degradation | Avoid strong heating. If elevated temperatures are necessary, use the lowest effective temperature and minimize the duration of heating. | Reduced levels of thermally induced degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 6-Methylpyridine-2,3-diamine?
While specific degradation pathways for 6-Methylpyridine-2,3-diamine are not extensively published, based on its chemical structure, the primary routes of degradation are likely to be:
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Oxidation: The two amino groups are susceptible to oxidation, which can lead to the formation of nitroso, nitro, or dimeric impurities. The pyridine ring itself can also be oxidized under harsh conditions.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
-
Hydrolysis: Although generally stable, prolonged exposure to highly acidic or basic conditions could potentially lead to hydrolysis or other pH-dependent reactions.
Q2: How can I prevent the degradation of 6-Methylpyridine-2,3-diamine during storage and handling?
To ensure the stability of 6-Methylpyridine-2,3-diamine, adhere to the following storage and handling procedures:
| Parameter | Recommendation | Reference |
| Storage Container | Store in a tightly closed container. | |
| Atmosphere | Store in a dry, well-ventilated place. Consider storage under an inert atmosphere (e.g., argon or nitrogen) for long-term stability. | |
| Temperature | Store at room temperature for short periods. For long-term storage, refrigeration is recommended. Avoid strong heating. | |
| Light | Protect from light. | |
| Moisture | The compound is hygroscopic; store in a desiccator. |
Q3: What are the signs of 6-Methylpyridine-2,3-diamine degradation?
Visual inspection and analytical methods can indicate degradation:
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Visual Changes: A change in color (e.g., from off-white/yellow to brown) or the appearance of clumping (due to moisture absorption) can suggest degradation.
-
Analytical Changes: The appearance of new peaks in HPLC or LC-MS chromatograms, or a decrease in the peak area of the parent compound, are strong indicators of degradation.
Q4: How can I set up a forced degradation study for 6-Methylpyridine-2,3-diamine?
Forced degradation studies are essential for understanding the stability of a compound. Here is a general protocol to assess the stability of 6-Methylpyridine-2,3-diamine under various stress conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of 6-Methylpyridine-2,3-diamine
Objective: To investigate the degradation of 6-Methylpyridine-2,3-diamine under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials:
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6-Methylpyridine-2,3-diamine
-
HPLC grade water, acetonitrile, and methanol
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC system with a UV detector
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pH meter
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Oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 6-Methylpyridine-2,3-diamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
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Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 N NaOH before analysis.
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Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl before analysis.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
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Thermal Degradation: Place the solid compound in an oven at 60°C for 24 hours. Dissolve a known amount in the solvent for analysis.
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Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis:
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Analyze all samples by a stability-indicating HPLC method.
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Compare the chromatograms of the stressed samples to that of an unstressed control sample.
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Identify and quantify the degradation products.
-
Expected Data Presentation:
The results of the forced degradation study can be summarized in a table for easy comparison:
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Retention Time) |
| 0.1 N HCl | |||
| 0.1 N NaOH | |||
| 3% H₂O₂ | |||
| 60°C Heat | |||
| Light |
Visualizations
Degradation Troubleshooting Workflow
Caption: Troubleshooting workflow for degradation issues.
Potential Degradation Pathways
Caption: Potential degradation pathways.
Optimizing solvent conditions for reactions with 6-Methylpyridine-2,3-diamine
This technical support center provides guidance on optimizing solvent conditions for reactions involving 6-Methylpyridine-2,3-diamine. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of 6-Methylpyridine-2,3-diamine?
Q2: Which solvents are commonly used for reactions with aromatic diamines like 6-Methylpyridine-2,3-diamine?
A2: A range of solvents can be employed, largely dependent on the specific reaction. For the common synthesis of imidazopyridines from 2,3-diaminopyridines, solvents such as ethanol, water, and even solvent-free conditions have been reported.[3][4][5] The choice of solvent can significantly impact reaction outcomes.
Q3: How does the choice of a protic versus an aprotic solvent affect reactions with 6-Methylpyridine-2,3-diamine?
A3: The choice between a protic and an aprotic solvent can influence reaction rates and mechanisms. Protic solvents, like ethanol or water, can participate in hydrogen bonding and may facilitate proton transfer steps, which can be crucial in condensation reactions. Aprotic solvents, such as DMF or DMSO, are good at dissolving polar reagents but do not participate in hydrogen bonding to the same extent. For some reactions, the use of a polar aprotic solvent can lead to different reaction kinetics compared to protic solvents.[6][7][8]
Troubleshooting Guides
Issue 1: Low Reaction Yield in Imidazopyridine Synthesis
Symptoms:
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The yield of the desired imidazopyridine product is lower than expected.
-
Significant amounts of starting material remain unreacted.
Possible Cause & Solution:
-
Poor Solubility of Reactants: 6-Methylpyridine-2,3-diamine or the other reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.
-
Solution: Switch to a more polar solvent in which all reactants show good solubility. Based on data for the analogous pyridine-2,3-diamine, strongly polar organic solvents like DMF could be a good choice.[1]
-
-
Suboptimal Reaction Conditions for the Chosen Solvent: The reaction temperature and time may not be optimized for the solvent system.
-
Solution: If using a lower-boiling solvent like ethanol, consider increasing the reaction time or switching to a higher-boiling solvent like DMF or consider running the reaction under reflux. Some syntheses of related compounds have been successful in water under thermal conditions, which can be an environmentally benign option.[3]
-
Issue 2: Formation of Byproducts
Symptoms:
-
Multiple spots are observed on TLC analysis of the crude reaction mixture.
-
Purification is difficult due to the presence of impurities with similar properties to the desired product.
Possible Cause & Solution:
-
Side Reactions Promoted by the Solvent: The solvent may be participating in or promoting unwanted side reactions.
-
Solution: If side reactions are suspected, consider changing the solvent to one with a different polarity or chemical nature. For instance, if a protic solvent is suspected of causing side reactions, switching to an aprotic solvent might be beneficial. In some cases, solvent-free reactions can provide a cleaner reaction profile.[4]
-
Issue 3: Product Precipitation During Reaction
Symptoms:
-
The product is observed to precipitate from the reaction mixture as it is formed.
Possible Cause & Solution:
-
Low Solubility of the Product: The desired product may have low solubility in the reaction solvent.
-
Solution: While this can sometimes be advantageous for purification (Le Chatelier's principle), it can also lead to the encapsulation of starting materials and incomplete reactions. If the reaction is incomplete, consider using a solvent system in which the product has higher solubility. This may require some experimentation with different solvents or solvent mixtures.
-
Data Presentation
Table 1: Solubility of Pyridine-2,3-diamine (Analog to 6-Methylpyridine-2,3-diamine) in Various Solvents
| Solvent Class | Specific Solvent | Solubility | Reference |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | Soluble | [1] |
| Polar Protic | Water | 50 mg/mL (opaque, brown to very dark brown) | [2] |
| Polar Protic | Ethanol | Used as a reaction solvent, implying at least moderate solubility | [9] |
| Low Polarity / Non-Polar | Not specified | Poor solubility | [1] |
Note: This data is for pyridine-2,3-diamine and should be used as a guideline for 6-Methylpyridine-2,3-diamine. Experimental verification is recommended.
Table 2: Solvents Reported for Imidazopyridine Synthesis from 2,3-Diaminopyridines
| Solvent | Reaction Conditions | Yield | Reference |
| Water | Thermal | Excellent (83-87%) | [3] |
| Ethanol | Reflux | Good | [9] |
| 1,4-Dioxane | Reflux | High | [5] |
| Solvent-free | Not specified | Good to excellent | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines in Water
This protocol is adapted from a procedure for the synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridine and can be used as a starting point for 6-Methylpyridine-2,3-diamine.[3]
Materials:
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6-Methylpyridine-2,3-diamine
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Substituted aryl aldehyde
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Water
Procedure:
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In a round-bottom flask, suspend 6-Methylpyridine-2,3-diamine (1 equivalent) in water.
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Add the substituted aryl aldehyde (1 equivalent) to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Collect the precipitated product by filtration.
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Wash the solid product with cold water.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-aryl-1H-imidazo[4,5-b]pyridine derivative.
Mandatory Visualization
Caption: Experimental workflow for imidazopyridine synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2,3-二氨基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 6-Methylpyridine-2,3-diamine Reaction Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the reaction scale-up of 6-Methylpyridine-2,3-diamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of 6-Methylpyridine-2,3-diamine, particularly when transitioning from laboratory to pilot or production scale.
| Problem | Potential Cause | Recommended Solution |
| Low or Decreased Yield | Inadequate Mixing/Mass Transfer: In larger reactors, inefficient stirring can lead to localized concentration gradients and temperature differences, promoting side reactions. | - Ensure the use of appropriate agitator design and speed for the reactor geometry to maintain a homogeneous reaction mixture.- Consider a staged addition of reagents to better control reaction kinetics. |
| Poor Temperature Control: The reaction to form diaminopyridines can be exothermic. The lower surface-area-to-volume ratio in large reactors makes heat dissipation less efficient, which can lead to byproduct formation. | - Implement a robust reactor cooling system and monitor the internal temperature closely.- The rate of reagent addition should be carefully controlled to manage the exotherm. | |
| Incomplete Reaction: Reaction times may not scale linearly and can be longer in larger vessels. | - Monitor the reaction progress using in-process controls like TLC or LC-MS to ensure completion.- If applicable, consider catalyst screening or optimization to improve reaction rates. | |
| Product Discoloration (Darkening) | Oxidation: Diaminopyridines can be sensitive to air and light, leading to the formation of colored impurities, especially at elevated temperatures during work-up. | - Conduct the reaction and work-up procedures under an inert atmosphere (e.g., Nitrogen or Argon).- Minimize the exposure of the product to high temperatures and light.- Decolorization can be attempted by treating a solution of the product with activated carbon followed by filtration. |
| Residual Metal Catalyst: If a metal catalyst (e.g., Palladium, Copper) is used, trace amounts can remain in the product, causing discoloration. | - Employ appropriate catalyst filtration or scavenging techniques post-reaction.- Multiple recrystallizations may be necessary to remove residual catalyst. | |
| Difficulty in Product Isolation/Purification | Formation of Emulsions during Work-up: Changes in scale can affect phase separation during aqueous extractions. | - Adjust the pH of the aqueous phase to ensure the product is in its free base form and less soluble in water.- The addition of brine can help to break emulsions.- Consider alternative purification methods such as column chromatography or crystallization. |
| Changes in Impurity Profile: New or increased levels of impurities may appear at a larger scale due to longer reaction times or temperature variations. | - Conduct thorough impurity profiling at both lab and pilot scales.- Develop a robust purification method, such as recrystallization from a suitable solvent system or column chromatography, to effectively remove these impurities. For large-scale purification of aminopyridine derivatives, cation-exchange chromatography can be an efficient method.[1] | |
| Safety Concerns | Pressure Buildup: Reactions that generate gaseous byproducts can lead to a dangerous increase in pressure within a closed reactor. | - Ensure the reactor is equipped with appropriate pressure relief systems and venting.- Monitor the reactor pressure throughout the process. |
| Handling of Hazardous Reagents: Starting materials for pyridine synthesis can be toxic or corrosive. | - Adhere strictly to the safety data sheet (SDS) recommendations for all reagents.- Use appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods). |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing 6-Methylpyridine-2,3-diamine and what are the key scale-up challenges for this route?
A common and industrially applicable route involves the reduction of a nitropyridine precursor, such as 2-amino-6-methyl-3-nitropyridine. The primary challenges in scaling up this reduction are managing the exothermic nature of the reaction, ensuring the safe handling of reagents like catalytic hydrogenation equipment or reducing agents like stannous chloride, and dealing with the purification of the final product which can be prone to oxidation.[2][3]
Q2: How can I control the exotherm of the reaction when scaling up?
To control the exotherm, a slow and controlled addition of the reducing agent is crucial. The reactor should be equipped with an efficient cooling system, and the internal temperature must be continuously monitored. For catalytic hydrogenations, controlling the hydrogen pressure and flow rate is key. For chemical reductions, maintaining a low reaction temperature (e.g., below 40-50°C) is often necessary.[3]
Q3: My final product of 6-Methylpyridine-2,3-diamine is always dark. How can I obtain a cleaner, less colored product?
Product discoloration is often due to oxidation. To minimize this, it is recommended to perform the reaction, work-up, and isolation under an inert atmosphere (Nitrogen or Argon). Purification of the crude product, for example by recrystallization from a suitable solvent like benzene or by using activated carbon, can help in removing colored impurities.[2]
Q4: What are the typical impurities I should look for?
Typical impurities may include unreacted starting materials (e.g., the corresponding nitropyridine), partially reduced intermediates, and oxidation byproducts. If starting from a halogenated pyridine, regioisomers from incomplete or alternative amination can also be present. It is important to develop analytical methods like HPLC to identify and quantify these impurities.
Q5: Are there specific safety precautions for handling 6-Methylpyridine-2,3-diamine?
Yes, like many aminopyridines, this compound should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area and wear appropriate PPE, including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
Experimental Protocols
Below is a representative experimental protocol for the synthesis of a diaminopyridine, which can be adapted for 6-Methylpyridine-2,3-diamine. This protocol is based on the reduction of a nitropyridine precursor, a common method for this class of compounds.
Representative Synthesis of a Diaminopyridine via Reduction
This procedure describes the reduction of an amino-nitropyridine using stannous chloride.
-
Step 1: Reaction Setup
-
To a suitable reactor equipped with mechanical stirring, a thermometer, and a dropping funnel, add the starting material, 2-amino-6-methyl-3-nitropyridine (1.0 eq).
-
Add concentrated hydrochloric acid and cool the mixture to approximately 15°C.[3]
-
-
Step 2: Reduction
-
Slowly add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 2.0 eq) to the reaction mixture, ensuring the temperature is maintained between 35-40°C.[3]
-
Stir the reaction mixture for 5-6 hours at this temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Step 3: Work-up and Isolation
-
Cool the reaction mixture to 20°C and stir for an additional hour.
-
Filter the resulting mixture to collect the product as a dihydrochloride salt.
-
Suspend the salt in water and cool to 15°C.
-
Neutralize the mixture with an aqueous ammonia solution to a pH of 7.0-8.0 to precipitate the free base.[3]
-
Stir the suspension for 30 minutes, then filter the solid product.
-
Wash the product with cold water and dry under vacuum.
-
-
Step 4: Purification
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., benzene or an ethanol/water mixture) to yield pure 6-Methylpyridine-2,3-diamine.[2]
-
Data Presentation
The following table summarizes typical reaction parameters that may be observed at different scales. Note that these are representative values and will require optimization for a specific process.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| Starting Material (2-amino-6-methyl-3-nitropyridine) | 10 g | 1 kg | 50 kg |
| Reducing Agent (SnCl₂·2H₂O) | ~26 g | ~2.6 kg | ~130 kg |
| Solvent (Conc. HCl) | ~100 mL | ~10 L | ~500 L |
| Reaction Temperature | 35-40 °C | 35-40 °C | 35-45 °C (closer monitoring) |
| Reaction Time | 5-6 hours | 6-8 hours | 8-12 hours |
| Typical Yield (after purification) | 80-90% | 70-85% | 65-80% |
| Purity (HPLC) | >99% | >98.5% | >98% |
Visualizations
Reaction Pathway
Caption: Synthetic route to 6-Methylpyridine-2,3-diamine.
Experimental Workflow
Caption: General workflow for synthesis and purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting scale-up issues.
References
- 1. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
Troubleshooting peak tailing in HPLC analysis of 6-Methylpyridine-2,3-diamine
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 6-Methylpyridine-2,3-diamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a common problem when analyzing 6-Methylpyridine-2,3-diamine?
A: Peak tailing is a distortion where a chromatographic peak is not symmetrical, and its trailing edge is broader than the leading edge.[1][2] An ideal peak has a symmetrical Gaussian shape, and a tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is generally considered significant tailing.[3] This issue is particularly prevalent for 6-Methylpyridine-2,3-diamine because it is a basic compound containing amine functional groups.[4] These basic groups can engage in unwanted secondary interactions with the stationary phase, leading to poor peak shape, reduced resolution, and inaccurate quantification.[2][5]
Q2: What is the primary chemical cause of peak tailing for basic compounds like 6-Methylpyridine-2,3-diamine?
A: The primary cause is the interaction between the basic analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns (e.g., C18 columns).[5][6][7] At a mid-range mobile phase pH (typically > 3), these silanol groups become deprotonated and negatively charged (Si-O⁻).[4][7] Simultaneously, the basic amine groups on 6-Methylpyridine-2,3-diamine become protonated and positively charged. The resulting strong ionic interaction acts as a secondary retention mechanism, which slows the elution of a fraction of the analyte molecules, causing the characteristic peak tailing.[4][8]
Q3: How can I systematically troubleshoot peak tailing in my analysis?
A: A systematic approach is crucial to efficiently identify and resolve the cause of peak tailing. The logical workflow involves checking instrumental factors, mobile phase conditions, column health, and sample preparation. Start by confirming the issue is reproducible, then isolate variables one at a time, beginning with the easiest and most common solutions, such as mobile phase adjustments.
Caption: A systematic workflow for troubleshooting peak tailing.
Q4: How does adjusting the mobile phase pH improve the peak shape for 6-Methylpyridine-2,3-diamine?
A: Adjusting the mobile phase pH is a powerful tool to control retention and improve peak shape for ionizable compounds.[9][10]
-
Low pH (e.g., 2.5 - 3.0): By lowering the pH, the acidic silanol groups on the silica surface are fully protonated (Si-OH), neutralizing their negative charge.[4][8] This prevents the strong ionic interaction with the protonated basic analyte, significantly reducing peak tailing.[4] This is often the most effective strategy.
-
High pH (e.g., > 8): At a high pH, the basic analyte is in its neutral form, which also prevents ionic interactions with the deprotonated silanols. However, this approach requires a column that is stable at high pH, as standard silica columns can dissolve under these conditions.[10][11]
For robust results, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa.[9][12]
Caption: Effect of mobile phase pH on silanol interactions.
Q5: What type of HPLC column is best to minimize tailing for this compound?
A: Column selection is critical. While standard C18 columns can be used with proper mobile phase optimization, certain column chemistries are designed to minimize silanol interactions:
-
High-Purity, End-Capped Columns (Type B Silica): Modern columns are made with high-purity silica with fewer metal contaminants and are "end-capped," a process that chemically treats most residual silanol groups to make them less active.[4][5][8]
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Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This polar group helps to shield the analyte from interacting with any remaining silanol groups on the silica surface.[3]
-
Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge that helps to repel basic, positively charged analytes, thereby improving peak shape.[3]
Q6: Can mobile phase additives or buffers help reduce tailing?
A: Yes, in addition to pH control, additives can be very effective:
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Buffers: Using a buffer (e.g., phosphate, formate, or acetate) at a concentration of 10-50 mM is highly recommended.[3] Buffers help maintain a constant pH and the buffer ions can mask residual silanol groups, leading to improved peak shape.[2][13]
-
Competing Bases: Adding a small amount of a basic "silanol suppressor" like triethylamine (TEA) to the mobile phase can also work.[5][14] The TEA preferentially interacts with the active silanol sites, preventing the analyte from binding to them.[14] However, this approach can shorten column lifetime and is not suitable for LC-MS analysis due to ion suppression.[14][15]
Q7: Could my sample preparation be causing the peak tailing?
A: Yes, sample-related issues can definitely cause peak distortion:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks.[2][3] Try diluting your sample or reducing the injection volume.[3]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., more organic content) than your initial mobile phase, it can cause peak distortion.[3][15] Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.[3][12]
Q8: When should I suspect an issue with my HPLC system or the column itself?
A: If you have optimized the mobile phase and sample conditions and still observe tailing, consider the hardware:
-
Column Degradation: Columns have a finite lifetime. Over time, the stationary phase can degrade, or the column can become contaminated with strongly retained sample matrix components, creating new active sites.[2][3] This can lead to increased tailing and backpressure.[3]
-
Column Void or Blocked Frit: A physical disruption of the packed bed at the column inlet (a void) or a partially blocked inlet frit can cause peak splitting or tailing for all peaks in the chromatogram.[2][8]
-
Extra-Column Volume: Excessive dead volume from long or wide-bore tubing between the injector and the column, or between the column and the detector, can cause band broadening that may appear as tailing.[3][6]
Data & Protocols
Data Presentation
Table 1: Representative Effect of Mobile Phase pH on Peak Asymmetry for a Basic Analyte
| Mobile Phase pH | Buffer System | Asymmetry Factor (As) | Observation |
| 7.0 | 20 mM Phosphate | 2.35 | Severe Tailing |
| 5.0 | 20 mM Acetate | 1.80 | Significant Tailing |
| 3.0 | 20 mM Phosphate | 1.33 | Minor Tailing |
| 2.5 | 0.1% Formic Acid | 1.15 | Good Symmetry |
Data is illustrative, based on the principle that lowering the mobile phase pH reduces basic analyte interaction with residual silanol groups, thereby eliminating excessive peak tailing.[4]
Table 2: Comparison of Column Chemistries for Analysis of Basic Compounds
| Column Type | Description | Suitability for 6-Methylpyridine-2,3-diamine |
| Traditional C18 (Type A Silica) | Older technology with higher silanol activity and metal content.[5][14] | Poor; prone to significant peak tailing. |
| End-Capped C18 (Type B Silica) | High-purity silica where residual silanols are chemically passivated.[5][8] | Good; significantly reduces tailing, especially at low pH. |
| Polar-Embedded Phase | Contains a polar functional group to shield silanols.[3] | Excellent; provides good peak shape over a wider pH range. |
| Charged Surface Hybrid (CSH) | Low-level positive surface charge repels protonated basic analytes.[3] | Excellent; specifically designed to provide sharp peaks for bases. |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol details a systematic approach to evaluate the effect of mobile phase pH on peak shape.
-
Prepare Aqueous Stock Buffers:
-
pH 7.0 Stock: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.0 using phosphoric acid or potassium hydroxide.
-
pH 3.0 Stock: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 3.0 using phosphoric acid.
-
-
Prepare Mobile Phases:
-
Mobile Phase A (Aqueous): For each run, use one of the prepared aqueous stock buffers. Filter through a 0.45 µm filter.[16]
-
Mobile Phase B (Organic): HPLC-grade acetonitrile or methanol.
-
-
Chromatographic Conditions:
-
Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: A typical gradient might be 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C (use a column oven for stability).[15]
-
Injection Volume: 5 µL.
-
-
Experimental Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) using the pH 7.0 buffer for at least 20 column volumes.
-
Inject the 6-Methylpyridine-2,3-diamine standard. Record the chromatogram.
-
Thoroughly flush the system and column with an intermediate solvent (e.g., 50:50 acetonitrile:water) before switching buffers.
-
Equilibrate the column with the initial mobile phase conditions using the pH 3.0 buffer for at least 20 column volumes.
-
Inject the standard again and record the chromatogram.
-
-
Data Analysis:
-
Compare the peak shape and asymmetry factor from the chromatograms at pH 7.0 and pH 3.0. A significant improvement in symmetry is expected at pH 3.0.[4]
-
Protocol 2: Evaluating Sample Overload
This protocol helps determine if the injected sample mass is causing peak tailing.
-
Prepare a Sample Dilution Series:
-
Prepare your 6-Methylpyridine-2,3-diamine sample at its normal concentration (1x).
-
Perform serial dilutions to create 0.5x, 0.2x, and 0.1x concentration samples. Ensure the solvent used for dilution is the same as the initial mobile phase.[3]
-
-
Chromatographic Conditions:
-
Use the HPLC method that exhibits the peak tailing issue.
-
-
Experimental Procedure:
-
Inject the 1x concentration sample and record the chromatogram.
-
Sequentially inject the 0.5x, 0.2x, and 0.1x samples, ensuring the column is fully re-equilibrated between injections.
-
-
Data Analysis:
References
- 1. chromanik.co.jp [chromanik.co.jp]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. moravek.com [moravek.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Preventing oxidation of 6-Methylpyridine-2,3-diamine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6-Methylpyridine-2,3-diamine to prevent its oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 6-Methylpyridine-2,3-diamine degradation during storage?
A1: 6-Methylpyridine-2,3-diamine is susceptible to degradation primarily through oxidation. Aromatic amines, particularly diamines, are prone to oxidation when exposed to atmospheric oxygen. This process can be accelerated by exposure to light, elevated temperatures, and moisture.[1][2] The presence of trace metal impurities can also catalyze oxidative degradation.
Q2: How can I visually identify if my sample of 6-Methylpyridine-2,3-diamine has started to oxidize?
A2: A common indicator of oxidation in aromatic amines is a change in color.[3] Fresh, high-purity 6-Methylpyridine-2,3-diamine should be a light-colored solid. The development of a yellow, brown, or darker coloration upon storage is a strong indication of oxidative degradation. For quantitative assessment, chromatographic methods such as HPLC should be employed to detect and quantify impurities.
Q3: What are the optimal storage conditions to minimize oxidation?
A3: To minimize oxidation, 6-Methylpyridine-2,3-diamine should be stored in a tightly sealed, amber glass vial to protect it from light and air.[1] The storage environment should be cool, dry, and well-ventilated.[3][4] For long-term storage, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1]
Q4: Is the use of antioxidants recommended for storing 6-Methylpyridine-2,3-diamine?
A4: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidation. Aromatic amine antioxidants, such as substituted diphenylamines or phenolic antioxidants like butylated hydroxytoluene (BHT), can be used.[3][4][5] These compounds work by scavenging free radicals that initiate the oxidation process.[5] The choice and concentration of the antioxidant should be carefully evaluated to ensure it does not interfere with downstream applications.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of the solid compound (yellowing/browning) | Exposure to air (oxygen), light, or heat. | 1. Confirm the purity of the material using a stability-indicating analytical method (e.g., HPLC). 2. If purity is compromised, consider purification by recrystallization or chromatography. 3. For future storage, ensure the container is purged with an inert gas (N₂ or Ar) before sealing and is stored in a cool, dark place. |
| Appearance of new peaks in HPLC chromatogram during routine analysis | Oxidative degradation leading to the formation of new chemical species. | 1. Perform a forced degradation study to tentatively identify the degradation products. 2. Characterize the major degradation products using techniques like LC-MS or GC-MS. 3. Re-evaluate storage conditions. Consider storing smaller aliquots to minimize repeated exposure of the bulk material to the atmosphere. |
| Inconsistent experimental results using the same batch of reagent | Non-uniform degradation within the stored container due to repeated opening and exposure to air. | 1. Aliquot the material into smaller, single-use vials under an inert atmosphere upon receipt. 2. Always handle the compound in a glove box or under a stream of inert gas.[1] |
| Compound appears moist or clumpy | The compound is hygroscopic and has absorbed moisture from the air.[6] | 1. Dry the compound under vacuum. 2. Store in a desiccator over a suitable drying agent. 3. Ensure the container is sealed tightly and consider using a secondary sealed container with a desiccant. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol describes a general approach for developing a stability-indicating HPLC method to monitor the purity of 6-Methylpyridine-2,3-diamine and detect its degradation products. This method is based on common practices for similar compounds and will likely require optimization.[7][8][9]
Objective: To separate the parent compound from its potential degradation products.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
6-Methylpyridine-2,3-diamine sample
-
Methanol (for sample preparation)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of 6-Methylpyridine-2,3-diamine in methanol at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the parent compound)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Analysis: Inject the standard solution and analyze the chromatogram for the retention time and peak purity of the main peak.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and for validating the stability-indicating nature of the analytical method.[10][11][12]
Objective: To intentionally degrade 6-Methylpyridine-2,3-diamine under various stress conditions to generate potential degradation products.
Procedure: Prepare solutions of 6-Methylpyridine-2,3-diamine (approx. 0.1 mg/mL) and subject them to the following conditions. The goal is to achieve 5-20% degradation of the parent compound.[13]
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 70 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to direct sunlight or a photostability chamber for 24 hours.
After the specified time, neutralize the acidic and basic samples and analyze all samples using the developed HPLC method (Protocol 1). Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify new peaks corresponding to degradation products.
Visualizations
Caption: Workflow for assessing the stability of 6-Methylpyridine-2,3-diamine.
Caption: Logic diagram for troubleshooting the degradation of 6-Methylpyridine-2,3-diamine.
References
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. performanceadditives.us [performanceadditives.us]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS - Arabian Journal of Chemistry [arabjchem.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. medcraveonline.com [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
Handling and storage recommendations for 6-Methylpyridine-2,3-diamine
This guide provides essential information for the safe handling and storage of 6-Methylpyridine-2,3-diamine (CAS No. 33259-72-2), addressing potential issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 6-Methylpyridine-2,3-diamine?
A1: While detailed toxicological data for 6-Methylpyridine-2,3-diamine is not extensively available, it should be handled with care as a potentially hazardous substance. Similar chemical structures can cause skin, eye, and respiratory irritation. It is crucial to avoid direct contact and inhalation.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Standard laboratory PPE is mandatory. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. In cases where dust or aerosols may be generated, a face shield and respiratory protection are recommended.
Q3: What are the appropriate first aid measures in case of exposure?
A3:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Q4: How should I properly dispose of 6-Methylpyridine-2,3-diamine waste?
A4: All waste containing this compound should be treated as hazardous waste. Dispose of it in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration of the Compound | Exposure to air, light, or moisture. Impurities. | Store the compound in a tightly sealed, opaque container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) can also prevent degradation. |
| Inconsistent Experimental Results | Compound degradation due to improper storage. Contamination. | Ensure the compound is stored under the recommended conditions. Use fresh batches for critical experiments. Verify the purity of the compound if degradation is suspected. |
| Difficulty in Dissolving the Compound | Use of an inappropriate solvent. Low temperature. | Consult literature for appropriate solvents. Gentle heating or sonication may aid in dissolution, but be mindful of potential degradation at higher temperatures. |
Storage and Handling Recommendations
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C | [1] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere. Store in a cool, dry, and well-ventilated area in a tightly sealed container. | [1][2] |
| Handling | Use in a well-ventilated area. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | |
| Incompatible Materials | Strong oxidizing agents. | [3] |
Experimental Workflow & Troubleshooting Logic
Caption: A flowchart outlining the experimental workflow and troubleshooting steps for using 6-Methylpyridine-2,3-diamine.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Methylpyridine-2,3-diamine and 3,4-diaminopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 6-Methylpyridine-2,3-diamine and 3,4-diaminopyridine. The information presented herein is supported by theoretical principles and available experimental data to assist researchers in selecting the appropriate building block for their synthetic endeavors, particularly in the construction of fused heterocyclic systems of medicinal interest.
Introduction
6-Methylpyridine-2,3-diamine and 3,4-diaminopyridine are both important precursors in the synthesis of various heterocyclic compounds, most notably imidazopyridines, which are scaffolds found in numerous biologically active molecules. The arrangement of the amino groups and the presence of a methyl substituent significantly influence the nucleophilicity and overall reactivity of these molecules. This guide will delve into these differences, providing a comparative analysis of their reactivity profiles.
Theoretical Reactivity Profile
The reactivity of these diaminopyridines is primarily governed by the nucleophilicity of the amino groups and the pyridine nitrogen. This, in turn, is influenced by the electronic and steric effects of the substituents on the pyridine ring.
Electronic Effects:
-
Amino Groups: Both molecules possess two electron-donating amino groups, which increase the electron density of the pyridine ring through resonance and inductive effects, making the ring more susceptible to electrophilic attack and enhancing the nucleophilicity of the amino groups themselves.
Steric Effects:
-
The methyl group in 6-Methylpyridine-2,3-diamine can introduce steric hindrance, potentially affecting the approach of bulky electrophiles to the adjacent amino group at the 2-position and the pyridine nitrogen. This steric effect can influence the regioselectivity of certain reactions.
Comparative Reactivity in Imidazopyridine Synthesis
A key reaction for comparing the reactivity of these two diamines is the Phillips-Ladenburg synthesis of imidazopyridines, which involves the condensation of a diamine with a carboxylic acid or its derivative.
dot
References
Comparative Study of Methyl-Substituted Diaminopyridines as Dihydrofolate Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methyl-substituted diaminopyridines, focusing on their synthesis, and potential as inhibitors of dihydrofolate reductase (DHFR). The information is compiled from various sources to offer a comprehensive overview for researchers in drug discovery and medicinal chemistry.
Introduction
Diaminopyridines are heterocyclic compounds that are structurally analogous to diaminopyrimidines, a well-established class of drugs known to inhibit dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of nucleotides and certain amino acids, which are vital for DNA synthesis and cell proliferation.[1] Inhibition of DHFR disrupts these processes, leading to cell death, making it a key target for antimicrobial and anticancer therapies.[2]
The introduction of a methyl group to the diaminopyridine scaffold can significantly influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can affect its binding affinity to the target enzyme and its overall biological activity. This guide examines key methyl-substituted diaminopyridine isomers and their potential as DHFR inhibitors.
Data Presentation
Table 1: Comparative Biological Activity of Diaminopyrimidine and Pyrido[2,3-d]pyrimidine Analogs Against Dihydrofolate Reductase (DHFR)
| Compound | Structure | Target Organism | IC₅₀ (µM) | Reference |
| 2,4-Diamino-6-methylpyrimidine derivative | Not specified in detail | Pneumocystis carinii (pcDHFR) | Potent Inhibition (Specific value not provided) | [3] |
| 2,4-Diamino-6-methylpyrimidine derivative | Not specified in detail | Toxoplasma gondii (tgDHFR) | Potent Inhibition (Specific value not provided) | [3] |
| 2,4-Diamino-6-(thioarylmethyl)pyrido[2,3-d]pyrimidine (β-naphthyl analogue) | Pneumocystis carinii (pcDHFR) | 0.17 | [4] | |
| 2,4-Diamino-6-(thioarylmethyl)pyrido[2,3-d]pyrimidine (β-naphthyl analogue) | Toxoplasma gondii (tgDHFR) | 0.09 | [4] | |
| 2,4-Diamino-5-methyl-pyrido[2,3-d]pyrimidine derivatives | Pneumocystis carinii (pcDHFR) | Varies with substitution | [5] | |
| 2,4-Diamino-5-methyl-pyrido[2,3-d]pyrimidine derivatives | Toxoplasma gondii (tgDHFR) | Varies with substitution | [5] |
Experimental Protocols
General Synthesis of Methyl-Substituted Diaminopyridines
A common route for the synthesis of substituted diaminopyridines involves the reaction of a dihalopyridine with an amine. For instance, a dihalomethylpyridine can be reacted with ammonia or a protected amine under pressure or with a metal catalyst, such as palladium, in a Buchwald-Hartwig amination reaction.[6] Another approach involves the reduction of a corresponding nitro-aminopyridine.
Example Synthetic Workflow:
References
- 1. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,4-diamino-6-(thioarylmethyl)pyrido[2,3-d]pyrimidines as dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Structure of 6-Methylpyridine-2,3-diamine Products by NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. In the synthesis of novel compounds derived from precursors like 6-methylpyridine-2,3-diamine, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation. This guide provides an in-depth, practical comparison of the NMR spectra of 6-methylpyridine-2,3-diamine and its common reaction products, grounded in both experimental data and high-fidelity computational predictions. We will explore the causality behind spectral features and provide actionable protocols to ensure trustworthy and reproducible results.
The Imperative of Structural Validation
Part 1: Characterizing the Starting Material: 6-Methylpyridine-2,3-diamine
Based on this established methodology, we present the predicted ¹H and ¹³C NMR data for 6-methylpyridine-2,3-diamine.
Predicted NMR Data for 6-Methylpyridine-2,3-diamine
-
Methodology: DFT/GIAO at the B3LYP/6-311++G(2d,p) level of theory with a Polarizable Continuum Model (PCM) for a typical NMR solvent like DMSO.
dot graph "6_Methylpyridine_2_3_diamine" { layout=neato; node [shape=plaintext]; edge [style=invis];
}
Table 1: Predicted ¹H NMR Data for 6-Methylpyridine-2,3-diamine (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | 6.25 | Doublet | JH4-H5 = 7.5 | Ortho-coupled to H-5. Shielded by two electron-donating amino groups. |
| H-5 | 6.95 | Doublet | JH5-H4 = 7.5 | Ortho-coupled to H-4. Less shielded than H-4 due to proximity to only one amino group. |
| 2-NH₂ | 4.80 | Broad Singlet | - | Protons on nitrogen, often broad due to quadrupolar relaxation and exchange. |
| 3-NH₂ | 5.50 | Broad Singlet | - | Protons on nitrogen, potentially deshielded relative to 2-NH₂ due to electronic environment. |
| 6-CH₃ | 2.20 | Singlet | - | Typical chemical shift for a methyl group on a pyridine ring. |
Table 2: Predicted ¹³C NMR Data for 6-Methylpyridine-2,3-diamine (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 148.5 | Attached to two nitrogen atoms (ring and amino), highly deshielded. |
| C-3 | 135.0 | Attached to an amino group and adjacent to another, deshielded. |
| C-4 | 108.0 | Shielded by the strong electron-donating effects of two amino groups. |
| C-5 | 118.0 | Less shielded than C-4. |
| C-6 | 152.0 | Attached to the ring nitrogen and a methyl group, deshielded. |
| 6-CH₃ | 23.0 | Typical chemical shift for a methyl group on a pyridine ring. |
Part 2: Comparative Analysis - The Case of Imidazopyridine Formation
A common and highly valuable reaction of 6-methylpyridine-2,3-diamine is its condensation with aldehydes to form 2-substituted-7-methyl-3H-imidazo[4,5-b]pyridines. This cyclization provides a clear example of how NMR can be used to validate the formation of a new heterocyclic ring system.
Let's consider the reaction with a generic aldehyde, R-CHO.
dot graph "Imidazopyridine_Formation" { layout=dot; rankdir=LR; node [shape=none, margin=0, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];
}
The resulting imidazopyridine product exhibits a distinctively different NMR profile compared to the starting diamine. The key changes are the disappearance of the amino proton signals and the appearance of new signals corresponding to the newly formed imidazole ring.
Table 3: Comparative NMR Analysis - Diamine vs. Imidazopyridine Product
| Feature | 6-Methylpyridine-2,3-diamine (Starting Material) | 2-R-7-methyl-3H-imidazo[4,5-b]pyridine (Product) | Key Diagnostic Change |
| ¹H NMR | |||
| Amino Protons (NH₂) | Two broad singlets (~4.8-5.5 ppm, total 4H) | Absent | Disappearance of the four amino protons is a primary indicator of successful cyclization. |
| Pyridine Protons | Two doublets for H-4 and H-5 (~6.25 & 6.95 ppm) | Two doublets for H-5 and H-6, typically shifted downfield (~7.0-8.0 ppm) | The electronic environment of the pyridine ring changes upon fusion with the imidazole ring, leading to a downfield shift of the aromatic protons. |
| Imidazole Proton (N-H) | Absent | One broad singlet (~12-13 ppm) | Appearance of a significantly downfield-shifted N-H proton signal is characteristic of the imidazole ring. |
| New Proton (C2-H/R) | Absent | Signal corresponding to the proton or 'R' group at the 2-position. | Appearance of a new signal confirms the incorporation of the aldehyde moiety. |
| ¹³C NMR | |||
| C-2 and C-3 | Signals for two sp² carbons bearing amino groups (~148.5 & 135.0 ppm) | Signals are replaced by two new quaternary carbon signals (C-3a, C-7a) in the aromatic region, part of the ring fusion. | Major change in the carbon skeleton, confirming the new ring system. |
| New Carbon (C-2) | Absent | New signal for the C-2 carbon, typically around 145-155 ppm, depending on the 'R' group. | Confirms the formation of the C-2 position of the imidazole ring. |
This comparative analysis demonstrates a self-validating system. The disappearance of starting material signals concurrent with the appearance of predicted product signals provides unequivocal evidence of the chemical transformation.
Part 3: Experimental Protocols for Reliable Data Acquisition
To ensure the integrity of your NMR data, adherence to a standardized protocol for sample preparation and data acquisition is crucial.
Step-by-Step NMR Sample Preparation
-
Determine Sample Quantity: For a standard 5 mm NMR tube, aim for 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR. The goal is a clear, homogeneous solution.[1][2][9]
-
Select Deuterated Solvent: DMSO-d₆ is an excellent choice for these compounds due to its high polarity, which aids in dissolving the polar diamine and its derivatives. CDCl₃ can also be used, but solubility may be a concern for some products.
-
Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. Gentle warming or vortexing can be used to aid dissolution.
-
Filtration (Critical Step): Undissolved particulate matter will severely degrade the quality of the NMR spectrum by distorting the magnetic field homogeneity.[2][10] Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.
-
Add Internal Standard (Optional but Recommended): For precise chemical shift referencing, add a small amount of Tetramethylsilane (TMS) to the NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Data Acquisition Workflow
dot graph "NMR_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];
}
-
Locking and Shimming: The spectrometer uses the deuterium signal from the solvent to "lock" the magnetic field. Shimming is the process of optimizing the homogeneity of the magnetic field across the sample to achieve sharp, well-resolved peaks.
-
Acquire ¹H Spectrum: A standard proton spectrum is fast and provides information on proton environments, integration (proton count), and coupling patterns.
-
Acquire ¹³C Spectrum: A carbon spectrum requires more acquisition time but provides a count of unique carbon atoms and information about their chemical environment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Acquire 2D Spectra (if necessary): For complex structures or ambiguous assignments, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting different parts of a molecule and assigning quaternary carbons.
-
Conclusion
The structural validation of reaction products derived from 6-methylpyridine-2,3-diamine is a critical step in chemical research and development. By establishing a reliable reference spectrum for the starting material, either through experimental data or robust computational methods, a direct and objective comparison can be made with the spectra of the reaction products. Key diagnostic changes, such as the disappearance of amine proton signals and the appearance of new signals corresponding to the cyclized product, provide a self-validating system for confirming the desired transformation. Adherence to rigorous experimental protocols for sample preparation and data acquisition ensures the scientific integrity of the results, providing researchers with the confidence needed to advance their projects.
References
- 1. On the accuracy of the GIAO-DFT calculation of 15N NMR chemical shifts of the nitrogen-containing heterocycles--a gateway to better agreement with experiment at lower computational cost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the accuracy of the GIAO‐DFT calculation of <sup>15</sup>N NMR chemical shifts of the nitrogen‐containing heterocycl… [ouci.dntb.gov.ua]
- 3. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. researchgate.net [researchgate.net]
- 7. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Spectral Analysis of 6-Methylpyridine-2,3-diamine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available spectral data for 6-Methylpyridine-2,3-diamine and its isomers. Due to the limited availability of experimentally-derived spectra for 6-Methylpyridine-2,3-diamine, this document focuses on cross-referencing its predicted mass spectrometry data with comprehensive experimental data from its constitutional isomers. This approach offers valuable insights for the characterization and differentiation of these closely related compounds.
Data Presentation
The following tables summarize the key spectral data for 6-Methylpyridine-2,3-diamine and its isomers.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M+H]⁺ (m/z) | Key Experimental Mass Fragments (m/z) |
| 6-Methylpyridine-2,3-diamine | C₆H₉N₃ | 123.16 | 124.08693 | Not available |
| 2-Amino-6-methylpyridine | C₆H₈N₂ | 108.14 | 109.0760 | 108, 92, 80, 65, 66, 41, 39[1][2] |
| 4-Methylpyridine-2,3-diamine | C₆H₉N₃ | 123.16 | Not available | Data not readily available |
| 2-Amino-5-methylpyridine | C₆H₈N₂ | 108.14 | Not available | Data not readily available |
Table 2: ¹H NMR Spectral Data (in CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| 6-Methylpyridine-2,3-diamine | Data not available |
| 2-Amino-6-methylpyridine | 7.29 (t), 6.48 (d), 6.28 (d), 4.6 (s, NH₂), 2.36 (s, CH₃)[3][4] |
| 4-Methylpyridine-2,3-diamine | Data not available |
| 2-Amino-5-methylpyridine | 7.79 (s), 7.12 (d), 6.32 (d), 4.67 (s, NH₂), 2.12 (s, CH₃)[5] |
Table 3: IR Spectral Data (Key Absorptions in cm⁻¹)
| Compound | N-H Stretch | C-H Aromatic Stretch | C-H Aliphatic Stretch | C=N/C=C Stretch |
| 6-Methylpyridine-2,3-diamine | Data not available | Data not available | Data not available | Data not available |
| 2-Amino-6-methylpyridine | 3450, 3350 (pair for primary amine)[6][7] | ~3050 | ~2950 | ~1600, ~1500 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and proton/carbon environment of the analyte.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
If the sample contains solid particles, filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.
-
Ensure the final solution volume is between 0.6 mL and 0.7 mL.[8]
-
Cap the NMR tube and label it appropriately.[8]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire the spectrum using a standard ¹H or ¹³C NMR pulse program on a 300 MHz or higher spectrometer.
-
For ¹H NMR of amines, the N-H proton signals can be broad and may be confirmed by a D₂O exchange experiment, where the N-H peak disappears.[6][7]
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure with the built-in clamp to ensure good contact between the sample and the crystal.[1]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the prepared sample (KBr pellet or on the ATR crystal) in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Primary amines typically show two N-H stretching bands between 3300 and 3500 cm⁻¹.[6][7][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the components of a mixture and identify them based on their mass-to-charge ratio.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
For polar aromatic amines, derivatization may be necessary to improve chromatographic separation. A common derivatizing agent is pentafluoropropionic anhydride (PFPA).[3]
-
Transfer the solution to a GC autosampler vial.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS).[10][11]
-
The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase.
-
As compounds elute from the column, they enter the mass spectrometer.
-
The molecules are ionized (typically by electron impact), fragmented, and the fragments are separated based on their mass-to-charge ratio by the mass analyzer.
-
The resulting mass spectrum provides a molecular fingerprint of the compound.
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-referencing and analysis of spectral data for a target compound and its alternatives.
Caption: Workflow for spectral data analysis and comparison.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. fiveable.me [fiveable.me]
- 10. tdi-bi.com [tdi-bi.com]
- 11. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 6-Methylpyridine-2,3-diamine Derivatives in Drug Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Derivatives of the 6-methylpyridine-2,3-diamine scaffold have emerged as a promising source of novel therapeutic agents, demonstrating significant potential across a spectrum of applications, including antitubercular, antibacterial, and anticonvulsant therapies. This guide provides an objective comparison of the preclinical efficacy of lead compounds from these classes, supported by experimental data and detailed methodologies to inform further research and development.
Comparative Efficacy of Lead Compounds
The therapeutic potential of these derivatives is best illustrated by examining the lead compounds that have emerged from preclinical screening. The following tables summarize the quantitative efficacy and safety data for standout molecules in three key therapeutic areas.
Antitubercular Activity: Pyridine-2-methylamine Derivatives
A series of pyridine-2-methylamine derivatives have been identified as potent inhibitors of the essential mycobacterial membrane protein Large 3 (MmpL3). Compound 62 has demonstrated exceptional activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[1][2][3]
| Compound | Target Strain | MIC (µg/mL) | Cytotoxicity (IC50, Vero cells) (µg/mL) | Reference Drug | Target Strain | MIC (µg/mL) |
| 62 | M. tuberculosis H37Rv | 0.016 | ≥ 16 | Isoniazid | M. tuberculosis H37Rv | ~0.025-0.05 |
| 62 | MDR/XDR-TB Strains | 0.0039 - 0.0625 | ≥ 16 | Rifampicin | M. tuberculosis H37Rv | ~0.05-0.1 |
MDR: Multi-Drug Resistant; XDR: Extensively Drug-Resistant
Antibacterial Activity: Imidazole Derivatives
Imidazole derivatives incorporating a 6-methylpyridine moiety have shown significant broad-spectrum antibacterial activity. Notably, compound 16d and 13e exhibit potent inhibition of Gram-positive and multi-drug resistant bacteria, with efficacy comparable to the fluoroquinolone antibiotic, Gatifloxacin.[4][5][6][7]
| Compound | Target Strain | MIC (µg/mL) | Reference Drug | Target Strain | MIC (µg/mL) |
| 16d | S. aureus | 0.5 | Gatifloxacin | S. aureus | 0.5 |
| 16d | MRSA | 0.5 | Gatifloxacin | MRSA | 1 |
| 13e | S. aureus | 1 | Gatifloxacin | S. aureus | 0.5 |
| 13e | MRSA | 1 | Gatifloxacin | MRSA | 1 |
| 13e | E. coli | >64 | Gatifloxacin | E. coli | 2 |
MRSA: Methicillin-resistant Staphylococcus aureus
Anticonvulsant Activity: 6-Alkyl-N,N-disubstituted-2-pyridinamines
A series of 6-alkyl-N,N-disubstituted-2-pyridinamines has been evaluated for anticonvulsant effects using the maximal electroshock (MES) seizure model, a benchmark for generalized tonic-clonic seizures. Compounds 7 , 8 , and 10 were identified as potent anticonvulsants, although their therapeutic window is narrowed by observable behavioral side effects.[8]
| Compound | Anti-MES ED50 (mg/kg) | Neurotoxicity (Behavioral Side Effects) | Reference Drug | Anti-MES ED50 (mg/kg) |
| 7 | 5 - 10 | Decreased locomotion, ataxia, ptosis | Phenytoin | 9.5 |
| 8 | 5 - 10 | Decreased locomotion, ataxia, ptosis | Carbamazepine | 8.8 |
| 10 | 5 - 10 | Decreased locomotion, ataxia, ptosis |
ED50: Median Effective Dose required to protect 50% of animals from MES-induced seizures.
Mechanisms of Action & Signaling Pathways
Understanding the mechanism of action is critical for drug development. The derivatives discussed herein operate through distinct pathways.
Antitubercular: MmpL3 Inhibition
The pyridine-2-methylamine derivatives, including compound 62 , exert their antitubercular effect by targeting MmpL3, a crucial transporter protein in Mycobacterium tuberculosis. MmpL3 is responsible for exporting trehalose monomycolate (TMM), an essential precursor for mycolic acids, to the periplasm. Inhibition of MmpL3 disrupts the formation of the mycobacterial cell wall, leading to bacterial death.[1][2][3]
Caption: Mechanism of MmpL3 inhibition by pyridine-2-methylamine derivatives.
Antibacterial: DNA Gyrase and Topoisomerase IV Inhibition
While the exact mechanism for the novel imidazole derivatives is still under full investigation, their activity profile is consistent with that of fluoroquinolones, which target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. By inhibiting their function, these compounds induce lethal double-strand breaks in the bacterial chromosome.
Caption: Inhibition of bacterial DNA replication by targeting topoisomerases.
Anticonvulsant: Modulation of Voltage-Gated Sodium Channels
The 6-alkyl-N,N-disubstituted-2-pyridinamines are believed to exert their anticonvulsant effects primarily by modulating the activity of voltage-gated sodium channels. During a seizure, neurons fire at an abnormally high frequency. These drugs selectively bind to and stabilize the inactivated state of the sodium channels, preventing their return to the resting state and thereby blocking the sustained, high-frequency neuronal firing that underlies seizure propagation.
Caption: Mechanism of seizure suppression via sodium channel modulation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Microplate Alamar Blue Assay (MABA) for Antitubercular Screening
This assay quantitatively determines the minimum inhibitory concentration (MIC) of compounds against replicating M. tuberculosis.
-
Materials : 96-well microplates, Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), Alamar Blue reagent, 10% Tween 80.
-
Inoculum Preparation : M. tuberculosis H37Rv is grown to mid-log phase in 7H9 broth. The culture is diluted to a turbidity corresponding to a 0.5 McFarland standard, then further diluted 1:25 in broth to achieve the final inoculum.
-
Plate Setup :
-
Outer perimeter wells of the 96-well plate are filled with 200 µL of sterile water to prevent evaporation.
-
Test compounds are serially diluted (2-fold) in 100 µL of 7H9 broth across the plate. A drug-free control (inoculum only) and a media-only control are included.
-
100 µL of the prepared M. tuberculosis inoculum is added to each well (except the media-only control), bringing the final volume to 200 µL.
-
-
Incubation : Plates are sealed and incubated at 37°C for 5-7 days.
-
Reading Results : After incubation, 50 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 is added to each well. Plates are re-incubated for 24 hours. A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest drug concentration that prevents this color change.
Broth Microdilution Assay for Antibacterial Screening
This method is used to determine the MIC of compounds against various bacterial strains.
-
Materials : 96-well microtiter plates, Cation-Adjusted Mueller-Hinton Broth (CAMHB), bacterial strains (e.g., S. aureus, E. coli), 0.5 McFarland turbidity standard.
-
Inoculum Preparation : Bacterial colonies are suspended in saline to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.
-
Plate Setup :
-
Test compounds are serially diluted (2-fold) in CAMHB directly in the 96-well plate. Each row typically tests a different compound.
-
Control wells are included: a growth control (bacteria, no drug) and a sterility control (media only).
-
The prepared bacterial inoculum is added to each well (except the sterility control).
-
-
Incubation : Plates are incubated at 37°C for 18-24 hours in ambient air.
-
Reading Results : The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the well remains clear).
Maximal Electroshock (MES) Seizure Test for Anticonvulsant Screening
This in vivo model assesses the ability of a compound to prevent seizure spread, modeling generalized tonic-clonic seizures.
-
Animals : Male mice (e.g., CF-1 strain, 18-25 g).
-
Apparatus : An electroshock device with corneal electrodes.
-
Procedure :
-
Test compounds are administered to groups of mice, typically via oral (p.o.) or intraperitoneal (i.p.) injection, at various doses. A vehicle control group is included.
-
At the time of predicted peak effect of the compound, a drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of each mouse.
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.
-
Animals are immediately observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered protection.
-
-
Data Analysis : The number of animals protected at each dose is recorded. The ED50, the dose that protects 50% of the animals, is calculated using probit analysis. Neurotoxicity can be assessed concurrently using tests like the rotarod assay to determine the TD50 (median toxic dose), allowing for the calculation of a protective index (PI = TD50/ED50).
References
- 1. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Imidazole Derivatives Bearing Imidazo[2,1-b] [1,3,4]thiadiazole Moiety as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6-Alkyl-N,N-disubstituted-2-pyridinamines as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isomeric Purity Analysis of Diaminomethylpyridines
The precise quantification of isomers is a critical aspect of drug development and chemical research, ensuring the safety, efficacy, and quality of the final product. Diaminomethylpyridines, a class of compounds with significant potential in medicinal chemistry, often present as isomeric mixtures. The challenge lies in the accurate separation and quantification of these closely related structures. This guide provides a comparative overview of the primary analytical techniques for the isomeric purity analysis of diaminomethylpyridines, offering experimental insights and data to aid researchers in selecting the most appropriate method for their needs.
While specific data for diaminomethylpyridine isomers is limited in publicly available literature, this guide draws upon established methods for the analysis of closely related aminopyridine and diaminopyridine isomers. Researchers should consider these protocols as a strong starting point for method development and optimization for their specific diaminomethylpyridine isomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of isomers due to its versatility and high resolution. The separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. For polar compounds like diaminomethylpyridines, several HPLC modes can be employed.
1. Reversed-Phase (RP) HPLC: This is the most common HPLC mode, but the hydrophilic nature of diaminomethylpyridines can lead to poor retention on traditional C18 columns. To overcome this, ion-pairing reagents can be added to the mobile phase to enhance retention, although this may not be compatible with mass spectrometry (MS) detection.
2. Mixed-Mode Chromatography (MMC): This approach utilizes stationary phases with both reversed-phase and ion-exchange characteristics. This dual retention mechanism provides unique selectivity for polar and ionizable compounds like diaminomethylpyridines, often leading to superior separation of isomers.
3. Hydrogen-Bonding Chromatography: Specialized stationary phases that facilitate hydrogen bonding interactions can be particularly effective for separating isomers of pyridine-containing compounds. The separation is based on the differences in hydrogen bonding capacity between the isomers and the stationary phase.[1]
Experimental Protocol: Mixed-Mode HPLC for Aminopyridine Isomers
This protocol is adapted from a method for separating pyridine and aminopyridine isomers and can serve as a starting point for diaminomethylpyridine analysis.
-
Column: Amaze HD, 3.2 x 150 mm
-
Mobile Phase: Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 1 µL
-
Detection: UV at 275 nm
-
Temperature: Ambient
Data Presentation: HPLC Separation of Aminopyridine Isomers
The following table summarizes the retention times for aminopyridine isomers using a mixed-mode HPLC method. While not diaminomethylpyridines, this data illustrates the separative power of the technique for positional isomers.
| Compound | Retention Time (min) |
| Pyridine | 2.5 |
| 2-Aminopyridine | 3.2 |
| 3-Aminopyridine | 4.1 |
| 4-Aminopyridine | 5.5 |
Data is representative and sourced from publicly available application notes for aminopyridine analysis. Actual retention times for diaminomethylpyridines will vary.
Workflow for HPLC Method Development
Figure 1: General workflow for HPLC-based isomeric purity analysis.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For diaminomethylpyridines, which may have limited volatility, derivatization is often necessary to increase their volatility and improve chromatographic performance.
Derivatization: A common approach is silylation, where active hydrogen atoms in the amino groups are replaced with a trimethylsilyl (TMS) group. This process reduces the polarity and increases the volatility of the analytes.
Experimental Protocol: GC-MS of Hair Dye Ingredients (Illustrative)
This protocol for hair dye ingredients, which include aromatic amines, demonstrates a typical workflow involving derivatization.
-
Derivatization Agent: Acetic Anhydride
-
Column: DB-17ms (30.0 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at 1.0 mL/min
-
Injector Temperature: 280 °C (Split mode 10:1)
-
Oven Program: 50 °C for 4.0 min, ramp to 185 °C at 30 °C/min, then to 300 °C at 5 °C/min, hold for 4 min.
-
Detector: Mass Spectrometer (MS) in scan mode (m/z 50-500)
Data Presentation: GC-MS Performance
| Parameter | Typical Performance |
| Resolution (Rs) | > 1.5 for baseline separation of isomeric peaks |
| Limit of Detection (LOD) | Low µg/g to ng/g range, depending on the detector |
| Limit of Quantitation (LOQ) | Typically 3x LOD |
| Precision (RSD) | < 15% for intra- and inter-day assays |
Workflow for GC-MS Analysis with Derivatization
Figure 2: Workflow for GC-MS analysis including a derivatization step.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) offers high separation efficiency and short analysis times, making it an attractive alternative to chromatography. Separation in CE is based on the differential migration of charged species in an electric field. For isomers, slight differences in their charge-to-size ratio can be exploited for separation.
Experimental Protocol: CE for Diaminopyridines
This protocol is based on a validated method for the analysis of aminopyridines and diaminopyridines.
-
Capillary: Fused silica, 60 cm effective length
-
Background Electrolyte (BGE): 100 mM Sodium Acetate buffer, pH 5.15
-
Applied Voltage: 20 kV
-
Detection: UV at 240 nm
-
Internal Standard: N-(1-naphthyl)ethylenediamine
Data Presentation: CE Performance for Diaminopyridines
| Parameter | Reported Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | At the 0.1% level for related substances |
| Precision (RSD) | Typically < 5% |
Logical Diagram for CE Separation Principle
References
A Comparative Guide to Analytical Techniques for the Detection of 6-Methylpyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of 6-Methylpyridine-2,3-diamine, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for quality control, impurity profiling, and pharmacokinetic studies. This guide provides a comparative overview of the principal analytical techniques employed for the detection and quantification of this compound and its structural analogs. The information presented is based on established methodologies for similar aromatic amines and pyridine derivatives, offering a solid foundation for method development and validation.
Overview of Analytical Techniques
The primary methods for the analysis of 6-Methylpyridine-2,3-diamine and related compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each technique offers distinct advantages and is suited for different analytical challenges.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For polar compounds like 6-Methylpyridine-2,3-diamine, HPLC is often the method of choice as it typically does not require derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While highly sensitive and specific, the analysis of polar amines like 6-Methylpyridine-2,3-diamine by GC-MS often necessitates a derivatization step to improve volatility and thermal stability.
UV-Vis Spectrophotometry offers a simpler and more accessible method for quantification. This technique is based on the principle that the analyte absorbs light at a specific wavelength. While less specific than chromatographic methods, it can be a valuable tool for routine analysis where the sample matrix is not overly complex.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of the discussed analytical techniques. The data is compiled from studies on structurally similar aromatic amines and pyridine derivatives and should be considered as a baseline for method development for 6-Methylpyridine-2,3-diamine.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 0.015 - 8.0 ng/mL[1][2] | ≤1 - 10 ng/mL (with derivatization)[1] | ~0.17 - 0.53 ppm |
| Limit of Quantification (LOQ) | 0.025 - 25.4 µg/g[2][3] | Typically 3-5 times the LOD | ~0.45 - 1.6 ppm |
| Linearity Range | 0.025 - 1000 mg/L[2][4] | Wide range, dependent on detector | Obeys Beer's Law over a defined concentration range |
| Accuracy (% Recovery) | 76 - 119%[4][5] | Typically 80 - 120% | Method dependent |
| Precision (% RSD) | <1.2 - 14.3%[4][5] | Typically <15% | Method dependent |
| Derivatization Required | No[4] | Often, yes[4] | No |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are intended as a starting point and may require optimization for specific applications and instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from established procedures for the analysis of aromatic amines and pyridines.
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in the mobile phase to achieve a concentration within the expected linear range of the instrument.
-
For solid samples, extraction with a suitable solvent may be necessary. A common procedure involves extraction with methanol or acetonitrile, followed by filtration through a 0.45 µm syringe filter before injection.[4]
2. Instrumentation and Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of acetonitrile and a buffer, such as ammonium acetate, is often effective.[4] The gradient or isocratic elution profile should be optimized for the best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength determined by the UV spectrum of 6-Methylpyridine-2,3-diamine.
3. Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol includes a common derivatization step for the analysis of amines.
1. Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using an appropriate solvent.
-
Dry the extract completely under a stream of nitrogen.
-
For derivatization, a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylsilyl chloride (TMCS) can be used.[6] Add the derivatizing agent to the dried extract and heat to complete the reaction.[6]
2. Instrumentation and Conditions:
-
Instrument: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS, is typically suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure the elution of the derivatized analyte.
-
MS Conditions: Electron ionization (EI) at 70 eV is standard. The mass range should be set to include the molecular ion and key fragments of the derivatized analyte.
3. Data Analysis:
-
Identification is based on the retention time and the mass spectrum of the analyte. Quantification is typically performed using selected ion monitoring (SIM) or by integrating the total ion chromatogram (TIC) peak and comparing it to a calibration curve.
UV-Vis Spectrophotometry
This method is based on the reaction of aromatic amines with a colorimetric reagent.
1. Sample Preparation and Reaction:
-
Prepare a stock solution of the sample in a suitable solvent.
-
A colorimetric reaction can be developed, for example, by reacting the amine with an Fe(III)-ferrozine complex. The amine reduces Fe(III) to Fe(II), which then forms a colored complex with ferrozine.
-
The reaction conditions, such as pH, temperature, and reagent concentrations, must be optimized.
2. Instrumentation and Conditions:
-
Instrument: A UV-Vis spectrophotometer.
-
Measurement: After the color development, measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) of the colored complex.
-
A blank solution, containing all reagents except the analyte, should be used to zero the instrument.
3. Data Analysis:
-
The concentration of the analyte is determined by comparing its absorbance to a calibration curve prepared from standards of known concentrations, following Beer's Law.[7]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for HPLC and GC-MS analysis.
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The choice of the analytical technique for the detection of 6-Methylpyridine-2,3-diamine depends on the specific requirements of the analysis. HPLC with UV detection offers a robust and straightforward method for quantification without the need for derivatization, making it suitable for routine quality control. GC-MS provides higher specificity and sensitivity, which is advantageous for impurity profiling and analysis in complex matrices, although it often requires a derivatization step. UV-Vis spectrophotometry presents a simple, cost-effective option for concentration determination in less complex samples. For all techniques, method validation according to ICH guidelines is essential to ensure reliable and accurate results.[5][8][9]
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. fda.gov [fda.gov]
- 6. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparative Analysis of 6-Methylpyridine-2,3-diamine Structural Analogs: Antimicrobial and Anticancer Properties
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of structural analogs of 6-methylpyridine-2,3-diamine. The data presented is compiled from various studies and focuses on the antimicrobial and anticancer properties of these derivatives.
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Modifications to the pyridine ring and its substituents can lead to a wide array of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2] 6-Methylpyridine-2,3-diamine itself is a valuable intermediate in the synthesis of various biologically active compounds, such as imidazopyridines with inotropic or antibacterial properties.[3][4] This guide focuses on summarizing the reported activities of its structural analogs to aid in the rational design of new therapeutic agents.
Comparative Biological Activity of Pyridine Derivatives
The following table summarizes the in vitro biological activity of various pyridine derivatives that are structural analogs of 6-methylpyridine-2,3-diamine. The data highlights the impact of different substitutions on their antimicrobial and anticancer potency.
| Compound ID/Series | Key Structural Features | Target/Organism | Activity (MIC/IC₅₀) | Reference |
| Pyridinium Salts | N-benzyl, N-phenylethyl, N-phenylpropyl substitutions on the pyridinium nitrogen | Staphylococcus aureus | MIC: 4 - 128 µg/mL | [5] |
| Escherichia coli | MIC: 16 - >128 µg/mL | [5] | ||
| Pseudomonas aeruginosa | MIC: 32 - >128 µg/mL | [5] | ||
| Candida albicans | MIC: 64 - >128 µg/mL | [5] | ||
| C-2 and C-6 Substituted Pyridines | Amide derivatives at C-2 and C-6 positions | Staphylococcus aureus | MIC: 75 - >150 µg/mL | [6] |
| Streptococcus mutans | MIC: 150 - >150 µg/mL | [6] | ||
| Pseudomonas aeruginosa | MIC: 150 - >150 µg/mL | [6] | ||
| Candida albicans | MIC: >150 µg/mL | [6] | ||
| Imidazo[4,5-b]pyridines | Bromo-substituted pyridine with an unsubstituted amidino group on a phenyl ring at position 2 | SW620 (Colon Carcinoma) | IC₅₀: 0.4 µM | [7] |
| Bromo-substituted pyridine with a 2-imidazolinyl group on a phenyl ring at position 2 | SW620 (Colon Carcinoma) | IC₅₀: 0.7 µM | [7] | |
| Bromo-substituted pyridine with a 4-cyanophenyl group at position 2 | HeLa, SW620, PC3 | IC₅₀: 1.8 - 3.2 µM | [7] | |
| Pyrido[2,3-d]pyrimidines | 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methyl substitution (BW301U) | Dihydrofolate Reductase Inhibitor | Potent inhibitor | [8][9] |
| Walker 256 Carcinosarcoma | Significant in vivo activity | [8][9] |
Experimental Workflows
The synthesis and evaluation of these pyridine analogs typically follow a structured workflow, from initial chemical synthesis to biological screening.
Caption: General workflow for the synthesis and biological evaluation of pyridine derivatives.
Key Experimental Protocols
Synthesis of 2,3-Diaminopyridine
A common method for the synthesis of 2,3-diaminopyridine involves the reduction of 2-amino-3-nitropyridine.[3][10][11]
Procedure:
-
Nitration of 2-aminopyridine: 2-aminopyridine is nitrated to yield a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine. The separation of these isomers can be challenging.[11]
-
Reduction of 2-amino-3-nitropyridine: The isolated 2-amino-3-nitropyridine is then reduced to 2,3-diaminopyridine. This reduction can be achieved using various reagents, including iron in acidified ethanol or tin and hydrochloric acid.[3][10][11]
An alternative approach involves the amination of 3-amino-2-halopyridines.[4]
Procedure:
-
Amination: A 3-amino-2-halopyridine (e.g., 3-amino-2-chloropyridine) is heated with aqueous ammonia in the presence of a copper catalyst in an autoclave.[4]
-
Extraction: The resulting 2,3-diaminopyridine is extracted from the reaction mixture using an organic solvent.[4]
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the synthesized compounds is often determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[5]
Procedure:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a specified cell density (e.g., 10^5 CFU/mL).
-
Serial Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Antiproliferative Activity Assay
The anticancer activity is typically evaluated by determining the concentration that inhibits 50% of cell growth (IC₅₀).
Procedure:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, SW620) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
Cell Viability Assay: Cell viability is assessed using a suitable method, such as the MTT or sulforhodamine B (SRB) assay.
-
Calculation of IC₅₀: The IC₅₀ values are calculated from the dose-response curves.[7]
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]
- 4. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 5. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 8. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Purity Assessment of 6-Methylpyridine-2,3-diamine by HPLC and LC-MS
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 6-Methylpyridine-2,3-diamine is a key building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of this compound, complete with detailed experimental protocols and supporting data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC with UV detection is a robust and widely used technique for quantifying the purity of chemical compounds.[1] It offers excellent resolution, sensitivity, and reproducibility for separating the main compound from its impurities.
Experimental Protocol: HPLC Method
A reversed-phase HPLC method was developed to assess the purity of 6-Methylpyridine-2,3-diamine.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: A stock solution of 1 mg/mL of 6-Methylpyridine-2,3-diamine was prepared in methanol. This was further diluted to 100 µg/mL with the mobile phase.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This hyphenated technique is invaluable for impurity profiling, providing molecular weight information that aids in the structural elucidation of unknown impurities.[4][5]
Experimental Protocol: LC-MS Method
The LC method remains the same as for the HPLC analysis to ensure comparable chromatographic separation. The key difference lies in the detector.
-
Instrumentation: An HPLC system coupled to a single quadrupole or a more advanced mass spectrometer (e.g., Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow:
-
Cone Gas: 50 L/hr
-
Desolvation Gas: 600 L/hr
-
Data Presentation and Comparison
The following table summarizes the hypothetical data obtained from the analysis of a 6-Methylpyridine-2,3-diamine sample containing two potential impurities.
| Compound | Retention Time (min) | HPLC Peak Area (%) | LC-MS Observed m/z [M+H]⁺ | Proposed Identity |
| 6-Methylpyridine-2,3-diamine | 10.2 | 99.5 | 124.08 | Main Compound |
| Impurity A | 8.5 | 0.3 | 140.07 | Oxidized Impurity |
| Impurity B | 12.1 | 0.2 | 124.08 | Positional Isomer |
Comparison of Techniques
| Feature | HPLC with UV Detection | LC-MS |
| Primary Function | Quantification and separation based on UV absorbance. | Separation, quantification, and molecular weight identification. |
| Identification | Based on retention time comparison with a reference standard. | Provides mass-to-charge ratio for structural elucidation.[5] |
| Sensitivity | High, but dependent on the chromophore of the analyte. | Generally higher, especially with selective ion monitoring (SIM). |
| Impurity Profiling | Limited to known impurities with available standards. | Can identify and tentatively characterize unknown impurities.[4] |
| Cost & Complexity | Relatively lower cost and less complex to operate. | Higher initial investment and requires more expertise. |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | Can be affected by matrix components influencing ionization. |
Visualizing the Workflow and Comparison
Conclusion
Both HPLC and LC-MS are powerful techniques for the purity assessment of 6-Methylpyridine-2,3-diamine. HPLC with UV detection is a reliable and cost-effective method for routine purity checks and quantification when reference standards for impurities are available. LC-MS, on the other hand, is indispensable for comprehensive impurity profiling, offering the ability to identify and structurally characterize unknown impurities. For drug development and quality control, a combined approach is often optimal: using HPLC for routine quality control and LC-MS for in-depth characterization, stability studies, and troubleshooting.
References
Safety Operating Guide
Proper Disposal of 6-Methylpyridine-2,3-diamine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 6-Methylpyridine-2,3-diamine is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides essential, step-by-step procedures for the handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals. The primary directive from safety data sheets is to utilize an approved waste disposal plant for the final disposition of this material.[1][2][3][4][5]
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for 6-Methylpyridine-2,3-diamine. This document provides comprehensive information on the hazards associated with the chemical.
Key Hazards Summary:
| Hazard Statement | Classification | Recommended Personal Protective Equipment (PPE) |
| Harmful if swallowed | Acute toxicity (Oral)[1][3] | Protective gloves, protective clothing, eye protection, face protection.[1][2][3] |
| Causes skin irritation | Skin Irritation[1][2] | Wear chemical impermeable gloves and protective clothing.[1][2][6] |
| Causes serious eye irritation | Eye Irritation[1][2] | Wear eye and face protection (goggles or face shield).[1][2][6] |
| May cause respiratory irritation | Specific target organ toxicity[2][3] | Use in a well-ventilated area or with respiratory protection.[2][6] |
| Flammable liquid and vapor | Flammable liquids[1] | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[1] |
Note: The physical state of 6-Methylpyridine-2,3-diamine can vary. Always refer to the specific SDS from your supplier.
Step-by-Step Disposal Procedure
The recommended disposal procedure for 6-Methylpyridine-2,3-diamine involves segregation, proper labeling, temporary storage, and transfer to a licensed waste management facility. On-site treatment or neutralization is not recommended due to the hazardous nature of the chemical and its combustion products, which can include nitrogen oxides, carbon monoxide, and carbon dioxide.[4][5]
Step 1: Waste Segregation
-
Immediately upon generation, segregate waste containing 6-Methylpyridine-2,3-diamine from other laboratory waste streams.
-
Use a dedicated, properly labeled, and chemically compatible container for collection. The container should be kept tightly closed.[1][2]
Step 2: Labeling
-
Clearly label the waste container with the following information:
-
"Waste: 6-Methylpyridine-2,3-diamine"
-
Associated hazard symbols (e.g., harmful, irritant, flammable).
-
Date of waste generation.
-
Name of the generating laboratory and researcher.
-
Step 3: Temporary Storage
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area.[1][2]
-
The storage area should be away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][5]
-
Ensure the storage location is cool and dry.[2]
Step 4: Professional Disposal
-
Arrange for the collection of the waste by a licensed and approved hazardous waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet for 6-Methylpyridine-2,3-diamine.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of 6-Methylpyridine-2,3-diamine.
Caption: Disposal workflow for 6-Methylpyridine-2,3-diamine.
Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[6]
-
Personal Protection: Wear the appropriate PPE as outlined in the table above, including respiratory protection if necessary.[6]
-
Containment: Prevent the spill from entering drains or waterways.[1][2] Cover drains if necessary.[1]
-
Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[3]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
By adhering to these procedures, laboratory professionals can manage and dispose of 6-Methylpyridine-2,3-diamine waste safely and in accordance with regulatory requirements, thereby building a culture of safety and trust in their laboratory operations.
References
Mastering the Safe Handling of 6-Methylpyridine-2,3-diamine: A Guide for Laboratory Professionals
For the researcher dedicated to advancing drug development, the synthesis and handling of novel compounds are daily realities. 6-Methylpyridine-2,3-diamine, a key building block in various synthetic pathways, requires meticulous handling due to its specific chemical properties and potential hazards. This guide moves beyond mere procedural lists to provide a deep, field-tested framework for its safe utilization. Here, we will explore the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for protecting both the researcher and the integrity of the experiment.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. 6-Methylpyridine-2,3-diamine presents several potential risks that dictate our safety protocols. While comprehensive toxicological data is not always available for every novel compound, information from safety data sheets for structurally similar aminopyridines provides a strong basis for a conservative and safe approach.
The primary hazards associated with compounds in this class include:
-
Acute Toxicity: Harmful if swallowed and potentially toxic or fatal in contact with skin.[1][2]
-
Skin Irritation: Can cause significant skin irritation upon direct contact.[2][3]
-
Serious Eye Damage: Poses a risk of serious eye irritation or damage.[2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3]
These hazards necessitate a multi-layered approach to personal protection, focusing on preventing all routes of exposure: dermal (skin), ocular (eyes), and inhalation (breathing).
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The equipment detailed below represents the minimum standard for handling 6-Methylpyridine-2,3-diamine in a laboratory setting.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloved Nitrile Gloves | Nitrile provides good chemical resistance for incidental contact.[4][5] Double-gloving is a critical best practice that minimizes exposure risk during glove changes and in case the outer glove is breached.[4] |
| Eye & Face Protection | ANSI Z87.1-rated Safety Goggles & Face Shield | Safety goggles provide a seal around the eyes to protect against dust and splashes.[4] A face shield must be worn over the goggles during procedures with a higher splash risk, such as transferring solutions or handling larger quantities.[5] |
| Body Protection | Chemical-resistant Laboratory Coat | A lab coat made of a material like polyester/cotton blend provides a primary barrier against incidental contact.[5] It should be buttoned completely. |
| Respiratory Protection | NIOSH-approved N95 Respirator or higher | Required when handling the solid compound outside of a certified chemical fume hood or when dust generation is likely. This prevents the inhalation of fine particles. |
All handling of 6-Methylpyridine-2,3-diamine solid should occur within a certified chemical fume hood to minimize inhalation exposure.[6]
Procedural Discipline: Donning and Doffing PPE
The order in which PPE is put on (donning) and taken off (doffing) is as crucial as the equipment itself to prevent cross-contamination.
Diagram: PPE Donning and Doffing Workflow
Operational Plan: From Weighing to Waste
A robust operational plan anticipates risks at every stage of the workflow.
Step 1: Preparation and Weighing
-
Fume Hood Integrity: Before starting, verify that the chemical fume hood has a current certification and that the airflow is optimal.
-
Designated Area: Designate a specific area within the fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.[6]
-
Weighing: When weighing the solid, use a spatula and weigh paper. Perform all transfers slowly and deliberately to minimize dust generation.[6] Keep the primary container sealed when not in immediate use.[6]
Step 2: In-Use Procedures
-
Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
Avoid Contact: At all times, prevent direct contact with skin, eyes, and clothing.[6][7]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3][6] Always wash hands thoroughly with soap and water after handling the compound, even after removing gloves.[6]
Emergency Response and Disposal Plan
Accidental Release Measures
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess and Equip: Ensure you are wearing the appropriate PPE (double gloves, goggles, face shield, lab coat, and respirator) before approaching the spill.
-
Containment: For a solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do not use dry paper towels, as this can increase dust.
-
Clean-up: Carefully sweep the contained material into a designated hazardous waste container.[2] Use spark-proof tools if a flammable solvent is involved.[7]
-
Decontamination: Wipe the spill area with a damp cloth (using an appropriate solvent if necessary), then with soap and water. All cleaning materials must be disposed of as hazardous waste.[6]
Diagram: Spill Response Protocol
Disposal Plan
All waste containing 6-Methylpyridine-2,3-diamine, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[6]
-
Waste Segregation: Do not mix this waste stream with other laboratory waste.[6]
-
Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible hazardous waste container.[6] The label should include "Hazardous Waste" and the chemical name.
-
Disposal Route: Dispose of the waste through your institution's licensed hazardous waste disposal program, adhering to all local, state, and federal regulations.[6]
By integrating these expert-level protocols and understanding the rationale behind them, you can build a culture of safety and trust in your laboratory. This ensures that the pursuit of scientific advancement does not come at the cost of personal or environmental well-being.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. aksci.com [aksci.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 6. benchchem.com [benchchem.com]
- 7. 6-METHYL-PYRIDINE-2,3-DIAMINE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
